Methyl 3-amino-4-chlorobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCJPOYKBUUVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343910 | |
| Record name | Methyl 3-amino-4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40872-87-5 | |
| Record name | Methyl 3-amino-4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-Amino-4-chlorobenzoate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-amino-4-chlorobenzoate: Synthesis, Properties, and Applications
Abstract
Methyl 3-amino-4-chlorobenzoate is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique arrangement of amino, chloro, and methyl ester functional groups on a benzene ring makes it a versatile building block for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its physicochemical properties, details robust synthetic methodologies, outlines characterization techniques, and discusses its applications, particularly as a key intermediate in drug development. The content is tailored for researchers, scientists, and professionals in the pharmaceutical industry, offering field-proven insights and detailed experimental protocols.
Introduction: The Strategic Importance of a Key Building Block
In the landscape of drug discovery and development, the strategic value of versatile chemical intermediates cannot be overstated. This compound (CAS No: 40872-87-5) is one such pivotal molecule.[1][2][3] As a derivative of benzoic acid, its structure is primed for a variety of chemical transformations. The amino group serves as a nucleophile or a site for diazotization, the chloro substituent can be targeted in cross-coupling reactions, and the methyl ester provides a handle for hydrolysis or amidation.
This trifunctional nature makes it a crucial precursor in the synthesis of pharmaceuticals. For instance, it is documented as a related substance in the manufacturing of Nintedanib, a kinase inhibitor used for treating idiopathic pulmonary fibrosis and certain cancers, highlighting its direct relevance to the pharmaceutical industry.[4] Furthermore, the broader class of substituted amino- and chloro-benzoate esters is actively explored for developing targeted therapies, such as inhibitors for the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6][7] This guide aims to be an authoritative resource on this compound, consolidating its properties, synthesis, and handling for practical laboratory application.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's properties is fundamental to its application in synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 40872-87-5 | [1][2][4] |
| Molecular Formula | C₈H₈ClNO₂ | [3][4] |
| Molecular Weight | 185.61 g/mol | [3][4] |
| Appearance | Light yellow to orange powder/crystal | [8] |
| Melting Point | 83 °C | [2] |
| Boiling Point | 292.1 °C at 760 mmHg | [2] |
| Density | 1.311 g/cm³ | [2] |
| Synonyms | 3-Amino-4-chlorobenzoic acid methyl ester, Methyl 4-chloro-3-aminobenzoate | [3][4] |
Spectral Data Interpretation
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, a singlet for the amine (-NH₂) protons, and a characteristic singlet around 3.8-3.9 ppm for the methyl ester (-OCH₃) protons.
-
¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester group (typically ~166 ppm), along with distinct signals for the six carbons of the aromatic ring and the methyl carbon of the ester.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine, a strong C=O stretching absorption for the ester carbonyl group (around 1716 cm⁻¹), and C-Cl stretching vibrations.[10]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z 185 and an [M+2]⁺ peak with approximately one-third the intensity, which is characteristic of a monochlorinated compound. Key fragmentation peaks would likely include the loss of the methoxy group (-OCH₃) leading to a fragment at m/z 154.[4]
Synthesis of this compound
Two primary, reliable synthetic routes are commonly employed for the preparation of this compound. The choice of method often depends on the availability of starting materials and desired scale.
Route 1: Fischer Esterification of 3-Amino-4-chlorobenzoic Acid
This is a classic and direct method involving the acid-catalyzed esterification of the parent carboxylic acid with methanol.[11][12]
-
Mechanism: The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by methanol. Subsequent dehydration yields the final ester product. The reaction is reversible, and an excess of methanol is typically used to drive the equilibrium towards the product side, in accordance with Le Chatelier's Principle.[13]
Route 2: Reduction of Methyl 4-chloro-3-nitrobenzoate
This is a highly efficient and widely used two-step approach starting from 4-chloro-3-nitrobenzoic acid.
-
Step A: Esterification: The starting acid, 4-chloro-3-nitrobenzoic acid, is first converted to its methyl ester, Methyl 4-chloro-3-nitrobenzoate. This can be achieved using standard esterification conditions, such as refluxing in methanol with a catalytic amount of strong acid or using reagents like thionyl chloride or acetyl chloride in methanol.[10]
-
Step B: Nitro Group Reduction: The nitro group of the resulting ester is then selectively reduced to an amino group. This transformation is a cornerstone of aromatic chemistry and can be accomplished using various reducing agents. Catalytic hydrogenation using hydrogen gas over a palladium-on-carbon (Pd/C) catalyst is a very clean and high-yielding method.[14] Alternative methods include using metals in acidic media (e.g., Sn/HCl, Fe/HCl) or reagents like sodium dithionite.[14]
The reduction pathway is often preferred for its high yields and the ready availability of the nitro-substituted precursor.
Caption: Key Synthetic Transformation via Reduction.
Detailed Experimental Protocol: Reduction Method
This section provides a detailed, step-by-step protocol for the synthesis of this compound via the reduction of Methyl 4-chloro-3-nitrobenzoate.
Materials and Equipment
-
Reagents: Methyl 4-chloro-3-nitrobenzoate, 5% Palladium on Carbon (Pd/C), Methanol (anhydrous), Ethyl acetate, Celite or diatomaceous earth.
-
Equipment: Round-bottom flask, magnetic stirrer, hydrogen balloon or hydrogenation apparatus, filtration setup (Büchner funnel), rotary evaporator.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 4-chloro-3-nitrobenzoate (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of starting material).
-
Catalyst Addition: Carefully add 5% Pd/C catalyst to the solution (typically 2-5 mol %). The flask is then sealed and purged with nitrogen or argon.
-
Hydrogenation: Introduce hydrogen gas into the flask, either from a balloon or a pressurized hydrogenation system. The reaction mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, the atmosphere is carefully purged again with an inert gas. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air; keep it wet with solvent.
-
Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the methanol.
-
Purification: The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate to yield the final product as a crystalline solid.
Applications in Research and Drug Development
This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry.
-
Scaffold for Heterocyclic Synthesis: The ortho-amino ester functionality is a classic precursor for building fused heterocyclic rings, such as quinazolinones and benzodiazepines, which are privileged structures in many approved drugs.
-
Intermediate for Kinase Inhibitors: As previously mentioned, this compound is a building block for complex molecules that target protein kinases, a critical class of enzymes involved in cell signaling and proliferation.[4] Its structural isomer is used to synthesize derivatives that inhibit EGFR, a key target in oncology.[5][6] This underscores the value of the aminobenzamide core in designing enzyme inhibitors.
-
Building Block for Agrochemicals: The structural motifs present in this molecule are also found in various agrochemicals, including herbicides and pesticides, where it can serve as an intermediate in their synthesis.[15]
Caption: Workflow for Synthesis and Characterization.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
-
GHS Hazard Classification: The compound is classified with the following primary hazards:
-
Precautionary Measures:
-
P261 & P264: Avoid breathing dust and wash hands thoroughly after handling.[1]
-
P280: Wear protective gloves, eye protection, and face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Use only in a well-ventilated area, such as a chemical fume hood.[1]
-
Conclusion
This compound is a high-value chemical intermediate with well-defined properties and robust synthetic pathways. Its strategic importance in the synthesis of pharmaceuticals, particularly kinase inhibitors, makes it a compound of great interest to the drug development community. By understanding its synthesis, characterization, and safe handling as detailed in this guide, researchers can effectively leverage this versatile building block to advance their scientific and developmental objectives.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. CAS 40872-87-5 | this compound - Synblock [synblock.com]
- 4. This compound | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl 4-Amino-3-chlorobenzoate | CymitQuimica [cymitquimica.com]
- 9. rsc.org [rsc.org]
- 10. Methyl 4-chloro-3-nitrobenzoate | 14719-83-6 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Solved Experiment description: 4-amino-benzoic acid | Chegg.com [chegg.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. chemimpex.com [chemimpex.com]
A Technical Guide to the Spectroscopic Characterization of Methyl 3-amino-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-4-chlorobenzoate is a substituted aromatic compound with significant applications in organic synthesis and medicinal chemistry. As an intermediate in the synthesis of various pharmaceuticals and biologically active molecules, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic analysis provides a powerful and non-destructive means to elucidate the molecular structure, confirm purity, and gain insights into the chemical environment of the constituent atoms. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to provide field-proven insights for researchers and drug development professionals.
Molecular Structure
The structural formula of this compound is C₈H₈ClNO₂.[1] The molecule consists of a benzene ring substituted with a methyl ester group (-COOCH₃), an amino group (-NH₂), and a chlorine atom (-Cl). The relative positions of these substituents are crucial for its chemical reactivity and biological activity.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples and to observe exchangeable protons like those of the amino group.
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider include the number of scans (typically 8-16 for a reasonably concentrated sample), relaxation delay (D1, usually 1-2 seconds), and spectral width.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
Predicted ¹H NMR Data:
Due to the lack of a publicly available experimental spectrum, the following data is predicted based on the analysis of structurally similar compounds.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | H-2 |
| ~7.4 | d | 1H | H-6 |
| ~7.2 | dd | 1H | H-5 |
| ~5.0 | s (broad) | 2H | -NH₂ |
| ~3.9 | s | 3H | -OCH₃ |
Interpretation:
-
The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton at position 2 (H-2), being ortho to the electron-withdrawing ester group, is expected to be the most deshielded and appear as a doublet. The proton at position 6 (H-6) would also be a doublet, while the proton at position 5 (H-5) would appear as a doublet of doublets due to coupling with both H-2 and H-6.
-
The amino protons (-NH₂) are expected to appear as a broad singlet. The chemical shift of this peak can be highly variable and is dependent on concentration, temperature, and solvent.
-
The methyl protons of the ester group (-OCH₃) will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Configure the NMR spectrometer for ¹³C detection.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the FID similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~148 | C-3 |
| ~133 | C-4 |
| ~131 | C-1 |
| ~122 | C-5 |
| ~120 | C-6 |
| ~118 | C-2 |
| ~52 | -OCH₃ |
Interpretation:
-
The spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.
-
The carbonyl carbon of the ester group is the most deshielded and will appear at the lowest field (~166 ppm).
-
The aromatic carbons will resonate in the region of 110-150 ppm. The carbons directly attached to the electronegative chlorine (C-4) and nitrogen (C-3) atoms will have their chemical shifts significantly influenced.
-
The methyl carbon of the ester group will appear at the highest field (~52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: For a solid sample, the KBr pellet method or the Attenuated Total Reflectance (ATR) technique can be used. For the KBr method, grind a small amount of the sample with dry KBr powder and press it into a transparent pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.
Key IR Absorption Bands:
A vapor phase IR spectrum is available for this compound.[1] The following table summarizes the expected characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium | N-H stretching (amino group) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching (-OCH₃) |
| ~1720 | Strong | C=O stretching (ester) |
| ~1600 | Medium | N-H bending (amino group) |
| 1600-1450 | Medium-Strong | Aromatic C=C stretching |
| ~1250 | Strong | C-O stretching (ester) |
| ~1100 | Strong | C-Cl stretching |
Interpretation:
-
The presence of the amino group is confirmed by the N-H stretching bands in the 3400-3200 cm⁻¹ region and the N-H bending vibration around 1600 cm⁻¹.
-
The strong absorption band around 1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the ester functional group.
-
The aromatic nature of the compound is indicated by the C-H stretching bands above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
The C-O stretching of the ester and the C-Cl stretching will also give rise to strong absorption bands in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
Mass Spectrum Data:
The GC-MS data for this compound shows a molecular ion peak at m/z 185, which corresponds to the molecular weight of the compound (C₈H₈ClNO₂).[1] The presence of a chlorine atom is indicated by the isotopic peak at m/z 187, with an intensity of approximately one-third of the molecular ion peak.
Major Fragmentation Peaks:
| m/z | Ion Structure |
| 185 | [M]⁺ |
| 154 | [M - OCH₃]⁺ |
| 109 | [M - COOCH₃ - Cl]⁺ |
Fragmentation Pathway:
Figure 2: Proposed fragmentation pathway for this compound.
Interpretation:
-
The molecular ion peak at m/z 185 confirms the molecular weight of the compound.
-
The peak at m/z 154 results from the loss of a methoxy radical (•OCH₃) from the molecular ion.
-
The peak at m/z 109 can be attributed to the further loss of a carbon monoxide molecule and a chlorine radical from the fragment at m/z 154.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive spectroscopic characterization of this compound. While experimental ¹H and ¹³C NMR data were not available, predictions based on analogous structures offer valuable insights into the expected spectral features. The available IR and MS data confirm the presence of the key functional groups and the molecular weight of the compound. This technical guide serves as a valuable resource for researchers and scientists involved in the synthesis, quality control, and application of this important chemical intermediate. A self-validating system of analysis relies on the consistency of data across these different spectroscopic techniques, and the information presented here provides a robust framework for such validation.
References
"Methyl 3-amino-4-chlorobenzoate" molecular structure and IUPAC name
An In-Depth Technical Guide to Methyl 3-amino-4-chlorobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. We will delve into its core molecular characteristics, synthesis protocols, and critical applications, grounding all information in authoritative data to support advanced research and development endeavors.
Section 1: Chemical Identity and Molecular Structure
This compound is a substituted aromatic compound belonging to the aminobenzoate ester family. Its unique arrangement of functional groups—an amine, a chlorine atom, and a methyl ester on a benzene ring—makes it a versatile building block in organic synthesis.
IUPAC Name and Core Identifiers
The compound is systematically named This compound according to IUPAC nomenclature.[1] Its key identifiers are summarized below for unambiguous reference in research and procurement.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 40872-87-5 | [1][2][3][4] |
| Molecular Formula | C₈H₈ClNO₂ | [1][3][4] |
| Molecular Weight | 185.61 g/mol | [1][3][4] |
| Synonyms | 3-Amino-4-chlorobenzoic acid methyl ester | [3][5] |
| InChIKey | LOCJPOYKBUUVKU-UHFFFAOYSA-N | [1] |
Molecular Structure
The structure consists of a central benzene ring. The methyl ester group (-COOCH₃) defines the parent benzoate structure and is located at position 1. The amino group (-NH₂) is at position 3, and the chlorine atom (-Cl) is at position 4. This specific substitution pattern dictates its reactivity and utility in further chemical modifications.
Caption: 2D structure of this compound.
Section 2: Physicochemical & Spectroscopic Properties
Understanding the physical and spectral characteristics of a compound is fundamental for its application in experimental settings, including reaction monitoring and quality control.
Physical Properties
This compound is typically a solid at room temperature with limited solubility in water but good solubility in common organic solvents.[2]
| Property | Value | Source(s) |
| Appearance | White to light yellow crystalline powder | [2][5] |
| Melting Point | 81 - 85 °C | [5] |
| Boiling Point | 292.1 °C at 760 mmHg | [2] |
| Density | 1.311 g/cm³ | [2] |
| Solubility | Insoluble in water; Soluble in ethanol, dichloromethane | [2] |
Spectroscopic Profile
Spectroscopic data provides a fingerprint for the molecule, confirming its structure and purity. Key spectral features are outlined below.
| Technique | Key Data / Peaks | Interpretation |
| ¹H NMR | Signals corresponding to aromatic protons, an amine (NH₂) singlet, and a methyl (CH₃) singlet. | Confirms the presence and distinct chemical environments of all proton-containing functional groups. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons (with distinct shifts due to substituents), and the methyl carbon. | Verifies the carbon backbone and the presence of the ester functionality. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C=O stretching (ester), C-Cl stretching, and aromatic C-H and C=C bonds. | Identifies the key functional groups present in the molecule. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (185.61 g/mol ), along with characteristic fragmentation patterns. | Confirms the molecular weight and provides evidence for the structural arrangement. |
Note: Specific peak shifts and coupling constants can be found in spectral databases such as ChemicalBook.[6]
Section 3: Synthesis and Mechanism
The most direct and common route for preparing this compound is the esterification of its corresponding carboxylic acid, 3-Amino-4-chlorobenzoic acid.
Primary Synthetic Route: Fischer Esterification
This synthesis is a classic example of Fischer esterification, where the carboxylic acid reacts with an alcohol (methanol) in the presence of an acid catalyst.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a standard, high-yield esterification procedure for a structurally similar compound, providing a reliable method for laboratory synthesis.[7]
Materials:
-
3-Amino-4-chlorobenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-Amino-4-chlorobenzoic acid (1 equivalent) in anhydrous methanol (approx. 10-15 mL per gram of acid). Place the flask in an ice bath to cool.
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the cooled solution. The addition is exothermic and should be performed with caution.
-
Reaction: Remove the ice bath and equip the flask with a reflux condenser. Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol using a rotary evaporator.
-
Neutralization & Extraction: Dilute the residue with water and carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.
Mechanistic Causality
The use of a strong acid catalyst is critical. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol. The reaction is an equilibrium; therefore, using excess methanol and removing water as it forms (which is facilitated by the dehydrating nature of H₂SO₄) drives the reaction toward the formation of the ester product.
Section 4: Applications in Research and Development
The trifunctional nature of this compound makes it a valuable intermediate in several high-value chemical industries.
-
Pharmaceutical Synthesis: This compound serves as a crucial starting material or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The amino group can be acylated, alkylated, or diazotized, while the ester can be hydrolyzed or converted to an amide. The chloro-substituent provides a site for nucleophilic aromatic substitution or cross-coupling reactions. While direct applications are proprietary, the scaffold is of high interest. For instance, the closely related isomer, 4-amino-3-chloro benzoate ester, has been used to develop novel derivatives that act as Epidermal Growth Factor Receptor (EGFR) inhibitors for potential cancer therapies.[8][9][10] This highlights the value of the amin-chloro-benzoate framework in medicinal chemistry.
-
Proteomics Research: The compound is listed as a product for proteomics research, where it may be used as a building block for creating specific probes, tags, or cross-linking agents for studying protein interactions and functions.[4]
-
Dye and Pigment Industry: Aromatic amines are foundational components in the synthesis of azo dyes and other pigments.[2] The specific substitution pattern on this molecule can be used to tune the color and stability of resulting dye molecules.
Section 5: Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety.
Hazard Identification
The compound is associated with several GHS hazard classifications.[1]
| Hazard Class | GHS Statement | Precaution |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Wear eye and face protection. |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled | Avoid ingestion, skin contact, and inhaling dust. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Use only in a well-ventilated area. |
Recommended Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.
-
Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. This compound | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. CAS 40872-87-5 | this compound - Synblock [synblock.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 40872-87-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound(40872-87-5) 1H NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methyl 3-amino-4-chlorobenzoate" solubility in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 3-amino-4-chlorobenzoate in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding this compound
This compound is a substituted aromatic ester with the chemical formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol .[1][2] It typically presents as a colorless to pale yellow crystalline solid.[3] This compound serves as a crucial intermediate in organic synthesis, finding wide application in the development of pharmaceuticals, pesticides, and dyes.[2] A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction chemistry, purification processes like crystallization, and formulation development.
This guide provides a comprehensive analysis of the solubility profile of this compound, grounded in fundamental chemical principles and supported by detailed experimental protocols for its quantitative determination.
Theoretical Framework for Solubility
The solubility of a compound is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent. The adage "like dissolves like" serves as a fundamental predictive tool, suggesting that substances with similar polarities are more likely to be soluble in one another.[4][5]
Molecular Structure Analysis: The structure of this compound features several key functional groups that dictate its overall polarity and potential for interaction with solvents:
-
Benzene Ring: A non-polar, hydrophobic core.
-
Ester Group (-COOCH₃): A polar group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.
-
Amino Group (-NH₂): A polar group that can both donate and accept hydrogen bonds, significantly influencing solubility in protic solvents.
-
Chlorine Atom (-Cl): An electronegative atom that introduces a dipole moment, contributing to the molecule's overall polarity.
The combination of these groups results in a molecule of moderate polarity. While the hydrocarbon ring is non-polar, the presence of the ester, amino, and chloro groups allows for significant interaction with polar solvents. Esters with shorter carbon chains tend to be more soluble in polar solvents than their longer-chain counterparts.[6][7]
Key Factors Influencing Solubility:
-
Solvent Polarity: Polar solvents will interact favorably with the polar functional groups of the molecule. Protic solvents (e.g., alcohols) can form hydrogen bonds with the amino and ester groups, enhancing solubility.[8] Aprotic polar solvents (e.g., acetone, ethyl acetate) will engage in dipole-dipole interactions. Non-polar solvents (e.g., hexane, toluene) are expected to be poor solvents due to their inability to effectively solvate the polar regions of the molecule.
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[5] This is because the additional thermal energy helps overcome the lattice energy of the solid and facilitates the dissolution process.
-
Hydrogen Bonding: The ability of the amino group to donate hydrogen bonds and the carbonyl oxygen of the ester to accept them is a critical factor for high solubility in solvents like ethanol and methanol.[7][8]
Solubility Profile of this compound
Based on its molecular structure and available data, this compound is known to be almost insoluble in water but soluble in several common organic solvents.[2] The following table summarizes its expected qualitative solubility.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Insoluble / Very Low | The large non-polar benzene ring dominates, limiting solubility despite the presence of polar groups.[2] |
| Ethanol | Polar Protic | Soluble | Favorable hydrogen bonding and dipole-dipole interactions with the ester and amino groups.[2] |
| Methanol | Polar Protic | Soluble | Similar to ethanol, strong hydrogen bonding potential. |
| Dichloromethane | Polar Aprotic | Soluble | Strong dipole-dipole interactions effectively solvate the molecule.[2] |
| Acetone | Polar Aprotic | Soluble | Good dipole-dipole interactions with the polar functional groups. |
| Ethyl Acetate | Polar Aprotic | Soluble | "Like dissolves like" principle applies, as both are esters and share similar polarities. |
| Diethyl Ether | Slightly Polar | Soluble | Capable of acting as a hydrogen bond acceptor with the amino group.[9] |
| Toluene | Non-polar | Sparingly Soluble | The non-polar benzene ring of toluene can interact with the aromatic ring of the solute via pi-stacking, but it is a poor solvent for the polar functional groups. |
| Hexane | Non-polar | Insoluble | Lacks the ability to form favorable interactions with the polar parts of the molecule. |
Experimental Protocol: Quantitative Solubility Determination by UV-Vis Spectroscopy
To ensure accuracy and reproducibility, a quantitative determination of solubility is essential. The following protocol outlines a robust method using UV-Visible Spectroscopy, a technique valued for its speed and reliability in quantitative analysis.[10][11] This protocol is a self-validating system, as it relies on a carefully prepared calibration curve.
Part 1: Preparation of a Standard Calibration Curve
Causality: A calibration curve is essential to establish a linear relationship between the absorbance of light by the compound and its concentration. This relationship, governed by the Beer-Lambert Law, allows for the accurate determination of the concentration of an unknown sample.
Methodology:
-
Prepare a Stock Solution: Accurately weigh approximately 25 mg of this compound and dissolve it in a 25 mL volumetric flask using a suitable solvent in which it is highly soluble (e.g., ethanol). This creates a stock solution of approximately 1 mg/mL.
-
Determine Maximum Wavelength (λmax): Dilute a small portion of the stock solution and scan it across the UV spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax). All subsequent measurements must be performed at this wavelength to ensure maximum sensitivity.
-
Create Serial Dilutions: Prepare a series of at least five standard solutions by accurately diluting the stock solution. For example, pipette 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the stock solution into separate 10 mL volumetric flasks and dilute to the mark with the solvent. This will create standards with known concentrations.
-
Measure Absorbance: Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.
-
Plot the Curve: Plot a graph of Absorbance (y-axis) versus Concentration (x-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a trustworthy calibration.
Part 2: Equilibrium Solubility Determination (Shake-Flask Method)
Causality: This method determines the thermodynamic solubility by allowing the system to reach equilibrium, ensuring that the solvent is fully saturated with the solute.[5][12] Agitation for an extended period (e.g., 24 hours) is critical to achieve this equilibrium state.
Methodology:
-
Prepare a Slurry: Add an excess amount of this compound (e.g., 50-100 mg) to a sealed vial containing a known volume (e.g., 5 mL) of the desired organic solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Place the vial in a shaker or on a stir plate at a constant temperature (e.g., 25 °C). Agitate the mixture for 24 hours to ensure equilibrium is reached.
-
Phase Separation: After 24 hours, cease agitation and allow the undissolved solid to settle. To ensure complete removal of particulate matter, filter the supernatant through a 0.45 µm syringe filter. This step is critical to avoid artificially high readings from scattered light.[13]
-
Dilution and Measurement: Accurately dilute the clear, saturated filtrate with the same solvent to bring its concentration within the linear range of the previously established calibration curve. Measure the absorbance of the diluted sample at λmax.
-
Calculation:
-
Use the equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Workflow Visualization
The following diagram illustrates the logical flow of the quantitative solubility determination protocol.
Caption: Workflow for quantitative solubility determination via UV-Vis spectroscopy.
References
- 1. This compound | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
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- 4. chem.ws [chem.ws]
- 5. youtube.com [youtube.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chemguide.co.uk [chemguide.co.uk]
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- 9. Page loading... [wap.guidechem.com]
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- 13. researchgate.net [researchgate.net]
A-Scientist's-Guide-to-Methyl-3-amino-4-chlorobenzoate-An-Essential-Intermediate-in-Modern-Drug-Discovery
Abstract
Methyl 3-amino-4-chlorobenzoate (CAS 40872-87-5) is a deceptively simple aromatic compound whose strategic placement of amino, chloro, and methyl ester functional groups makes it a highly valuable and versatile intermediate in synthetic organic chemistry.[1] This guide provides an in-depth analysis of its synthesis, key reactive properties, and critical applications, particularly in the development of targeted therapeutics. We will explore the causal factors behind common synthetic and derivatization protocols, offering field-proven insights for researchers, chemists, and drug development professionals. The aim is to furnish a comprehensive technical resource that bridges theoretical chemistry with practical laboratory application.
Introduction: The Strategic Importance of a Multifunctional Building Block
In the intricate chess game of multi-step pharmaceutical synthesis, the choice of starting materials and intermediates is paramount. This compound emerges as a key player, not due to inherent biological activity, but because of its pre-configured chemical functionalities. The molecule, a substituted aminobenzoate, offers three distinct reaction sites:
-
The Amino Group (-NH2): A versatile nucleophile, readily available for acylation, amidation, and diazotization reactions. Its position at C3 is crucial for building specific molecular scaffolds.
-
The Chlorine Atom (-Cl): A halogen that can participate in various cross-coupling reactions or be a target for nucleophilic aromatic substitution, enabling the introduction of complex moieties.
-
The Methyl Ester Group (-COOCH3): Provides a handle for hydrolysis to the corresponding carboxylic acid or conversion into amides, offering another axis for molecular elaboration.
This trifecta of reactivity, arranged in a specific ortho/meta relationship, makes it an ideal precursor for constructing the core structures of numerous active pharmaceutical ingredients (APIs), particularly in oncology and inflammation.
Physicochemical & Safety Profile
A thorough understanding of a compound's physical and safety properties is the foundation of sound experimental design.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 40872-87-5 | [2] |
| Molecular Formula | C8H8ClNO2 | [1][2] |
| Molecular Weight | 185.61 g/mol | [1][2] |
| Appearance | Pale lemon/gold crystalline powder | [3] |
| Melting Point | 83 °C | [3] |
| Boiling Point | 292.1±20.0 °C (Predicted) | [3] |
| Density | 1.311±0.06 g/cm3 (Predicted) | [3] |
| pKa | 1.51±0.10 (Predicted) | [3] |
Safety & Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Hazard Statements: GHS classifications indicate it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4] Some reports also note it may be harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[2]
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[4] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[4][5]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to maintain its stability.[3]
Synthesis Strategies: From Nitroaromatics to a Key Intermediate
The most prevalent and industrially viable route to this compound begins with its nitro-analogue, Methyl 4-chloro-3-nitrobenzoate.[6] This strategy is rooted in the robust and well-understood chemistry of nitro group reduction.
Core Synthesis Pathway
The synthesis is a two-step process:
-
Esterification: Conversion of 4-chloro-3-nitrobenzoic acid to its methyl ester.
-
Reduction: Selective reduction of the nitro group to an amine.
Caption: Common synthetic route to this compound.
Detailed Protocol & Mechanistic Insights
Step 1: Fischer Esterification of 4-Chloro-3-nitrobenzoic Acid
This classic acid-catalyzed reaction is efficient for converting the carboxylic acid to its methyl ester.
-
Protocol:
-
Suspend 4-chloro-3-nitrobenzoic acid (1 equivalent) in anhydrous methanol (5-10 volumes).[7]
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) as the catalyst.[7]
-
Heat the mixture to reflux and maintain for several hours (e.g., 12-17 hours) until TLC or HPLC analysis shows complete consumption of the starting material.[3][7]
-
Cool the mixture to room temperature. A precipitate of the product, Methyl 4-chloro-3-nitrobenzoate, often forms.[7]
-
Isolate the product by filtration, wash with cold methanol and hexane to remove residual acid and impurities, and dry under vacuum.[7]
-
-
Expertise & Causality:
-
Why Sulfuric Acid? It acts as a proton source to activate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, shifting the equilibrium towards the product side.
-
Why Anhydrous Methanol? The presence of water would promote the reverse reaction (hydrolysis of the ester), reducing the overall yield.
-
Why Reflux? The increased temperature accelerates the reaction rate for this equilibrium-controlled process.
-
Step 2: Reduction of the Nitro Group
The selective reduction of the nitro group in the presence of an ester and a halogen is a critical step.
-
Protocol (Using Iron/Acetic Acid):
-
To a mixture of iron powder (3-5 equivalents) in a solvent system like ethanol/water/acetic acid, add Methyl 4-chloro-3-nitrobenzoate (1 equivalent).
-
Heat the mixture (reflux or sonication) for 1-3 hours. The reaction is often exothermic.
-
Monitor the reaction by TLC. Upon completion, cool the mixture.
-
Filter the reaction mixture to remove iron salts.
-
Make the filtrate basic with an aqueous solution of sodium hydroxide or sodium bicarbonate to precipitate any remaining iron ions and neutralize the acid.[8]
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
-
Trustworthiness & Self-Validation: The crude product should be analyzed for purity (HPLC). If necessary, purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a high-purity crystalline solid.
-
Alternative Methods: Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is another common and often cleaner method, yielding quantitative results.[8] However, it requires specialized equipment (hydrogenator) and careful handling of the pyrophoric catalyst.
Applications in Drug Development: A Scaffold for Kinase Inhibitors
The true value of this compound is realized in its role as a precursor to complex heterocyclic systems found in modern targeted therapies. A prominent example is its use in the synthesis of Tropomyosin receptor kinase (TRK) inhibitors, a class of anticancer agents.[9][10][11]
Workflow: Synthesis of a Benzamide Core for TRK Inhibitors
The amino group of this compound is typically acylated to form a benzamide, which serves as a central scaffold.
Caption: Conversion to a core structure for kinase inhibitors.
-
Expertise & Causality:
-
Ester Hydrolysis: The methyl ester is first saponified using a base like sodium hydroxide (NaOH) to yield the sodium carboxylate salt.[12] Subsequent acidification with an acid like HCl protonates the carboxylate and the amino group, precipitating the zwitterionic 3-amino-4-chlorobenzoic acid.[5][12] This step is necessary because direct amidation of the ester with a substituted aniline is often sluggish.
-
Amide Coupling: The resulting carboxylic acid is "activated" to make it more reactive towards the amine. This is commonly achieved by converting it to an acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride. The highly reactive acyl chloride then readily reacts with a desired substituted aniline to form the stable amide bond, creating the core of the inhibitor.[13]
-
This benzamide scaffold is a key feature in many kinase inhibitors, where the specific substitutions on the aniline ring are tailored to fit into the ATP-binding pocket of the target kinase, such as TrkA.[11][14]
Conclusion
This compound is a cornerstone intermediate in medicinal chemistry. Its value is derived from its predictable reactivity and the strategic orientation of its functional groups, which allows for the efficient and controlled construction of complex molecular architectures. A deep understanding of its synthesis, handling, and reaction pathways, as detailed in this guide, empowers researchers to leverage this building block effectively in the pursuit of novel therapeutics. The protocols and mechanistic insights provided herein serve as a self-validating framework for its practical application in the laboratory.
References
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- 2. This compound | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 40872-87-5 [amp.chemicalbook.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. US11969472B2 - Tropomyosin receptor kinase (TRK) degradation compounds and methods of use - Google Patents [patents.google.com]
- 10. Research progress of TRK inhibitors and their structure-activity relationship. | Semantic Scholar [semanticscholar.org]
- 11. US9914736B2 - TrKA kinase inhibitors, compositions and methods thereof - Google Patents [patents.google.com]
- 12. Synthesis routes of 4-Amino-3-chlorobenzoic acid [benchchem.com]
- 13. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 14. WO2015039333A1 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Safe Handling of Methyl 3-amino-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-amino-4-chlorobenzoate, a key intermediate in pharmaceutical synthesis, requires meticulous handling and a comprehensive understanding of its safety profile. This guide, intended for laboratory and drug development professionals, moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, scientifically-grounded perspective on its safe utilization. By understanding the "why" behind safety protocols, researchers can foster a more robust safety culture and mitigate risks effectively.
Chemical and Physical Identity: The Foundation of Safety
A thorough understanding of a chemical's physical and chemical properties is the first step in a sound risk assessment. These properties dictate its behavior under various laboratory conditions and inform the necessary engineering controls and personal protective equipment (PPE).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 40872-87-5 | [1][2] |
| Molecular Formula | C₈H₈ClNO₂ | [1][2] |
| Molecular Weight | 185.61 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 83 °C | |
| Boiling Point | 292.1 °C at 760 mmHg | |
| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [4] |
The crystalline nature of this compound at room temperature indicates that the primary route of exposure during handling is likely through inhalation of dust particles or direct skin contact. Its limited water solubility has implications for decontamination and disposal procedures.
Hazard Identification and GHS Classification: Understanding the Risks
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A clear understanding of these hazards is crucial for implementing appropriate safety measures.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1][5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [1][2] |
The "Warning" signal word associated with this compound underscores the need for caution.[2] The primary hazards are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system. The amino and chloro functional groups on the aromatic ring contribute to its reactivity and potential for biological interaction.
Safe Handling and Storage: Proactive Risk Mitigation
The key to working safely with this compound lies in a multi-layered approach that combines engineering controls, administrative procedures, and personal protective equipment.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring solids, a certified chemical fume hood is mandatory.[6] This is to minimize the concentration of airborne particles and prevent respiratory irritation.
-
Eyewash Stations and Safety Showers: Readily accessible and regularly tested eyewash stations and safety showers are essential in any area where this chemical is handled. In the event of accidental contact, immediate flushing is critical to minimizing injury.
Personal Protective Equipment (PPE): The Last Barrier
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement for eye protection.[3] When there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Lab Coat: A clean, buttoned lab coat should be worn at all times to protect street clothing and prevent the spread of contamination.
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Experimental Workflow: Safe Weighing and Transfer of this compound
Caption: Workflow for the safe weighing and transfer of this compound.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. While specific incompatibility data is limited, the amino group can react with acids and the ester group can be hydrolyzed by strong bases.
-
Store away from heat and sources of ignition.
First Aid and Emergency Procedures: A Plan for the Unexpected
Despite the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Toxicological and Ecological Considerations: Beyond Immediate Hazards
While acute toxicity data is limited to the "harmful if swallowed" classification, the structure of this compound suggests that it should be handled with the respect due to a potentially bioactive molecule. Aromatic amines and halogenated compounds can have long-term health and environmental effects.
-
Toxicological Data: To the best of current knowledge, specific LD50 data for this compound is not available in publicly accessible databases. However, the GHS classification indicates a moderate level of acute oral toxicity. The irritant effects are likely due to the chemical's ability to react with biological macromolecules in the skin, eyes, and respiratory tract.
Stability and Reactivity: Understanding Chemical Behavior
-
Stability: this compound is stable under recommended storage conditions.[10]
-
Hazardous Decomposition Products: When heated to decomposition, this compound may emit toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[8] This is a critical consideration for fire safety.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Disposal Considerations: Responsible Stewardship
Proper disposal of this compound and its containers is essential to protect both human health and the environment.
-
Waste Disposal: This material should be disposed of as hazardous waste.[6] Disposal must be in accordance with all applicable federal, state, and local regulations. Do not allow this chemical to enter sewers or waterways.
-
Container Disposal: Empty containers should be treated as hazardous waste, as they may retain product residue. Triple-rinse the container with a suitable solvent, and dispose of the rinsate as hazardous waste.
Logical Flow: From Hazard Identification to Safe Disposal
Caption: Logical progression from understanding the hazards to responsible disposal.
Conclusion: A Commitment to Safety
The safe handling of this compound is not merely a matter of following a checklist; it is a dynamic process of risk assessment, control implementation, and preparedness. For researchers and professionals in drug development, a deep understanding of the chemical's properties and potential hazards is paramount. By integrating the principles outlined in this guide into daily laboratory practice, a culture of safety can be cultivated, ensuring the well-being of personnel and the protection of the environment.
References
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- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]
- 5. Methyl 4-Amino-3-chlorobenzoate | C8H8ClNO2 | CID 1515284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
An In-Depth Technical Guide to the Reaction Mechanisms and Kinetics of Methyl 3-amino-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-4-chlorobenzoate is a key chemical intermediate, valued for its utility in the synthesis of pharmaceuticals and other complex organic molecules. Its bifunctional nature, possessing both an amino and a chloro substituent on a benzoate core, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the primary reaction mechanisms and kinetic considerations associated with this versatile compound, with a focus on its synthesis via Fischer esterification and subsequent functionalization through Sandmeyer and Suzuki-Miyaura coupling reactions. As a senior application scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind the synthetic choices and the factors governing reaction outcomes.
I. Synthesis of this compound via Fischer Esterification
The most common and direct route to this compound is the Fischer esterification of its parent carboxylic acid, 3-amino-4-chlorobenzoic acid. This acid-catalyzed condensation reaction with methanol is an equilibrium process, and understanding its mechanism and kinetics is crucial for optimizing yield and purity.
Mechanism of Fischer Esterification
Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄ or HCl), which significantly enhances the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.[1]
Kinetics and Reaction Optimization
The rate of Fischer esterification is influenced by several factors, including temperature, catalyst concentration, and the concentration of reactants.[2] The reaction follows second-order kinetics, being first-order in both the carboxylic acid and the alcohol under catalytic conditions. However, since the alcohol (methanol) is often used in large excess as the solvent, the reaction can be treated as a pseudo-first-order reaction with respect to the carboxylic acid.[2]
To drive the equilibrium towards the product and maximize the yield, Le Chatelier's principle is applied. This is typically achieved by:
-
Using an excess of one reactant: Employing a large excess of methanol is a common strategy.
-
Removing water: As water is a product, its removal from the reaction mixture will shift the equilibrium to the right. This can be done azeotropically with a suitable solvent or by using a dehydrating agent.
The electronic nature of the substituents on the benzoic acid ring also plays a role. The amino group (-NH₂) is electron-donating, which slightly deactivates the carbonyl group towards nucleophilic attack. Conversely, the chloro group (-Cl) is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon. In an acidic medium, the amino group will be protonated to form an ammonium salt, which acts as a strong electron-withdrawing group, thereby increasing the reaction rate.[3]
| Parameter | Effect on Reaction Rate | Rationale |
| Temperature | Increases | Provides the necessary activation energy for the reaction. |
| Catalyst Conc. | Increases | A higher concentration of H⁺ leads to more protonated carboxylic acid, accelerating the nucleophilic attack. |
| Methanol Conc. | Increases | Shifts the equilibrium towards the product side. |
| Water Conc. | Decreases | Promotes the reverse reaction (ester hydrolysis). |
Experimental Protocol: Fischer Esterification of 3-Amino-4-chlorobenzoic Acid
Materials:
-
3-Amino-4-chlorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-chlorobenzoic acid in an excess of anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
II. Functionalization of the Amino Group: The Sandmeyer Reaction
The amino group of this compound can be converted to a variety of other functional groups via a diazonium salt intermediate in a Sandmeyer reaction. This transformation significantly expands the synthetic utility of the core molecule.
Mechanism of the Sandmeyer Reaction
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[4] The mechanism involves three key stages:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), to form an aryl diazonium salt.
-
Single Electron Transfer (SET): A copper(I) salt (e.g., CuCl, CuBr, CuCN) catalyzes the reaction by transferring a single electron to the diazonium salt. This results in the formation of an aryl radical and the release of nitrogen gas (N₂), a very stable molecule which drives the reaction forward.[4]
-
Halogen/Pseudohalogen Transfer: The aryl radical then abstracts a halogen or pseudohalogen from the copper(II) species, regenerating the copper(I) catalyst and forming the final product.
Kinetics and Substituent Effects
The rate-determining step in the Sandmeyer reaction is the initial single electron transfer from the copper(I) catalyst to the diazonium ion.[5] The reaction is first order with respect to both the diazonium ion and the dissolved cuprous chloride.[6] The rate of the reaction is significantly influenced by the electronic nature of the substituents on the aromatic ring.
Electron-withdrawing groups on the aryl diazonium salt increase its reactivity by lowering the energy of the LUMO, making it a better electron acceptor. Conversely, electron-donating groups decrease the reaction rate.[5] For this compound, the ester and chloro groups are electron-withdrawing, which would be expected to increase the rate of the Sandmeyer reaction.
A Hammett plot for the Sandmeyer reaction, which correlates the logarithm of the rate constant with the substituent constant (σ), typically shows a positive ρ value, confirming that electron-withdrawing groups accelerate the reaction.[5][7][8]
III. Functionalization of the Chloro Group: The Suzuki-Miyaura Coupling
The chloro group of this compound can be replaced with a variety of organic moieties through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is a powerful method for forming carbon-carbon bonds.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps:[9]
-
Oxidative Addition: A palladium(0) complex reacts with the aryl chloride, inserting itself into the carbon-chlorine bond. This oxidizes the palladium to palladium(II) and forms an organopalladium complex.
-
Transmetalation: In the presence of a base, an organoboron compound (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) complex, replacing the chloride.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.
Kinetics and Considerations for Aryl Chlorides
The rate-determining step in the Suzuki-Miyaura coupling is generally the oxidative addition of the aryl halide to the palladium(0) catalyst.[10][11] The reactivity of aryl halides follows the order I > Br > OTf >> Cl. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strong carbon-chlorine bond.[12]
To achieve efficient coupling with aryl chlorides like this compound, several factors must be carefully optimized:
-
Catalyst System: Highly active palladium catalysts with electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition step.[13]
-
Base: The choice of base is critical for the transmetalation step. Stronger bases are often needed for less reactive aryl chlorides.
-
Solvent and Temperature: The reaction often requires higher temperatures to overcome the activation energy of the C-Cl bond cleavage.
The electronic properties of the aryl chloride also play a role. Electron-withdrawing groups on the aromatic ring can facilitate the oxidative addition, thus increasing the reaction rate.[14] The ester and chloro groups on this compound are electron-withdrawing, which should enhance its reactivity in Suzuki coupling compared to other, more electron-rich aryl chlorides.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[15]
IV. Conclusion
This compound serves as a valuable and versatile building block in organic synthesis. A thorough understanding of the mechanisms and kinetics of its primary transformations—Fischer esterification for its synthesis, and Sandmeyer and Suzuki-Miyaura reactions for its functionalization—is paramount for the rational design of synthetic routes and the optimization of reaction conditions. The electronic effects of the amino and chloro substituents play a significant role in the reactivity of this molecule, and careful consideration of these effects, along with the choice of catalyst and reaction parameters, will enable researchers and drug development professionals to effectively utilize this important chemical intermediate.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Substituent effects on the Sandmeyer reaction. Quantitative evidence for rate-determining electron transfer - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. assets.cambridge.org [assets.cambridge.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of "Methyl 3-amino-4-chlorobenzoate" from 3-amino-4-chlorobenzoic acid
Abstract
This application note provides a comprehensive guide for the synthesis of Methyl 3-amino-4-chlorobenzoate, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved through the esterification of 3-amino-4-chlorobenzoic acid. Two robust and validated protocols are presented: the classic Fischer-Speier esterification and a high-efficiency method utilizing thionyl chloride. This document offers a detailed examination of the reaction mechanisms, step-by-step experimental procedures, safety protocols, and data interpretation to ensure reproducible and high-yield synthesis.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its bifunctional nature, possessing both an amine and a methyl ester on a halogenated benzene ring, allows for diverse subsequent chemical modifications. This document outlines two reliable methods for its preparation from 3-amino-4-chlorobenzoic acid, catering to different laboratory needs regarding reagent availability, scale, and desired purity.
Reaction Mechanism and Scientific Rationale
The conversion of a carboxylic acid to an ester is a fundamental transformation in organic chemistry. The choice of method often depends on the substrate's reactivity and the desired reaction conditions.
Method A: Fischer-Speier Esterification
Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] For the synthesis of this compound, methanol is used in excess to serve as both a reactant and the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.[2][3]
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[3][4] A key consideration for aminobenzoic acids is the basicity of the amino group, which can be protonated by the acid catalyst. This necessitates the use of a stoichiometric amount of acid to ensure sufficient catalytic activity for the esterification.[2][3]
The subsequent steps involve proton transfer and the elimination of a water molecule to form the ester.[4] The overall process is reversible, and the removal of water or the use of excess alcohol is crucial for achieving high yields.[2]
Method B: Esterification using Thionyl Chloride in Methanol
This method offers a highly efficient and often higher-yielding alternative to the Fischer-Speier esterification. Thionyl chloride (SOCl₂) reacts with methanol in situ to generate hydrochloric acid (HCl), which acts as the catalyst for the esterification.[5]
The reaction of thionyl chloride with methanol also produces sulfur dioxide (SO₂) and methyl chlorosulfite. The generated HCl protonates the carboxylic acid, activating it for nucleophilic attack by methanol, similar to the Fischer esterification mechanism. This method is particularly effective as the formation of gaseous byproducts (SO₂ and HCl) drives the reaction to completion. It is crucial to perform this reaction under anhydrous conditions as thionyl chloride reacts violently with water.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Notes |
| 3-amino-4-chlorobenzoic acid | ≥98% | Starting material. |
| Methanol (anhydrous) | ACS Grade | Reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Catalyst (Method A). Handle with extreme care. |
| Thionyl Chloride (SOCl₂) | ≥99% | Reagent (Method B). Handle with extreme care in a fume hood. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | For neutralization during work-up. |
| Ethyl Acetate | ACS Grade | For extraction. |
| Brine (saturated NaCl solution) | For washing during work-up. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent Grade | For drying the organic phase. |
Method A: Fischer-Speier Esterification Protocol
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-4-chlorobenzoic acid (e.g., 5.0 g, 29.1 mmol).
-
Add anhydrous methanol (100 mL). Stir the mixture to form a suspension.
-
Cool the flask in an ice-water bath.
-
Slowly and carefully add concentrated sulfuric acid (3.0 mL, ~58.2 mmol) dropwise to the stirred suspension. Caution: The addition is exothermic. A precipitate of the ammonium salt may form.[6]
Reaction:
-
Attach a reflux condenser to the flask.
-
Heat the mixture to a gentle reflux using a heating mantle or oil bath (boiling point of methanol is ~65°C).[7]
-
Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Carefully pour the concentrated mixture into a beaker containing 200 mL of ice-water.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Caution: Vigorous gas evolution (CO₂) will occur.[6]
-
The product, this compound, will precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water (3 x 30 mL).
-
Dry the product in a desiccator or a vacuum oven at low heat to obtain the final product.
Caption: Fischer-Speier Esterification Workflow.
Method B: Esterification using Thionyl Chloride in Methanol Protocol
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, dissolve 3-amino-4-chlorobenzoic acid (e.g., 5.0 g, 29.1 mmol) in anhydrous methanol (100 mL).
-
Cool the solution in an ice-water bath to 0-5°C.
-
Slowly add thionyl chloride (4.3 mL, 58.2 mmol, 2.0 eq) dropwise to the stirred solution. Caution: This reaction is highly exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.[5][8]
Reaction:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.
-
Carefully add the residue to 150 mL of ice-water.
-
Neutralize the solution to a pH of ~7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the product.[5]
Caption: Thionyl Chloride Esterification Workflow.
Safety and Handling
Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory for all procedures.[4]
-
3-amino-4-chlorobenzoic acid: May cause skin and serious eye irritation. May cause respiratory irritation.[9] Avoid inhalation of dust and contact with skin and eyes.[9]
-
Sulfuric Acid (Concentrated): Extremely corrosive and causes severe skin burns and eye damage.[4] Handle with extreme caution in a fume hood.
-
Thionyl Chloride: Corrosive and toxic. Reacts violently with water. Causes severe skin burns and eye damage. Harmful if inhaled. All manipulations must be performed in a well-ventilated fume hood.[10]
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
Product Characterization
The final product, this compound, is typically a colorless or pale yellow solid.[11][12]
| Property | Value |
| Molecular Formula | C₈H₈ClNO₂[13] |
| Molecular Weight | 185.61 g/mol [13] |
| Appearance | Colorless to pale yellow solid[11][12] |
| Melting Point | Approximately 100-105 °C[11][12] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; sparingly soluble in water.[11][12] |
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ester carbonyl, N-H stretch).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess purity.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | The reaction is in equilibrium (Fischer). | Use a larger excess of methanol or remove water as it forms.[2] |
| Insufficient catalyst. | Ensure a sufficient amount of acid is used to both catalyze the reaction and protonate the amino group.[2][3] | |
| Incomplete reaction. | Extend the reflux time and monitor by TLC. | |
| Reaction Mixture Darkens Significantly | Decomposition or side reactions. | Avoid excessively high temperatures. Monitor the reaction closely.[2] |
| Product is an Oil or Gummy Solid | Impurities present. | Purify the crude product by recrystallization or column chromatography. |
Conclusion
The synthesis of this compound from 3-amino-4-chlorobenzoic acid can be reliably achieved using either Fischer-Speier esterification or a thionyl chloride-mediated method. The choice of protocol will depend on the specific requirements of the laboratory and the desired scale of the reaction. The Fischer esterification is a classic and straightforward method, while the thionyl chloride protocol often provides higher yields in a shorter reaction time. Adherence to the detailed protocols and safety precautions outlined in this application note will ensure a successful and reproducible synthesis of this important chemical intermediate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. studylib.net [studylib.net]
- 7. benchchem.com [benchchem.com]
- 8. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
- 12. chembk.com [chembk.com]
- 13. This compound | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Yield Synthesis of Methyl 3-Amino-4-chlorobenzoate via Fischer Esterification
Introduction
Methyl 3-amino-4-chlorobenzoate is a pivotal chemical intermediate in the synthesis of a wide range of pharmaceutical compounds and complex organic molecules. Its bifunctional nature, possessing both an amino group and a methyl ester, allows for diverse subsequent chemical modifications. This application note provides a comprehensive guide to the synthesis of this compound through the Fischer-Speier esterification of 3-amino-4-chlorobenzoic acid with methanol.
The Fischer esterification is a classic, acid-catalyzed reaction that is both robust and scalable.[1][2] This guide delves into the mechanistic principles, provides a field-proven, step-by-step protocol, and offers critical insights into experimental parameters and troubleshooting to ensure a high-yield, reproducible synthesis.
Mechanistic Principles and Rationale
The Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[3] Understanding the underlying mechanism is crucial for optimizing reaction conditions and achieving high yields.
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (typically H₂SO₄).[1][4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic oxygen atom of methanol.[5] A subsequent series of proton transfers and the elimination of a water molecule leads to the formation of the final ester product.
A critical consideration in the esterification of aminobenzoic acids is the presence of the basic amino group (-NH₂). This group is readily protonated by the strong acid catalyst to form an ammonium salt.[2][5] This non-productive consumption of the catalyst necessitates the use of stoichiometric, rather than purely catalytic, amounts of acid to ensure enough is available to drive the esterification.[1][5]
Furthermore, as a reversible process, the equilibrium must be shifted toward the product side to maximize the yield.[2] This is most effectively achieved by applying Le Châtelier's Principle, primarily through the use of a large excess of one reactant—in this case, methanol, which often serves as the solvent as well.[5][6]
Reaction Mechanism Pathway
Caption: Mechanism of the Fischer-Speier Esterification.
Materials and Reagents
Proper preparation and handling of all materials are essential for the success and safety of the experiment.
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Grade/Purity | Key Hazards |
| 3-Amino-4-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | >98% | Skin, eye, and respiratory irritant[7][8] |
| Methanol | CH₃OH | 32.04 | Anhydrous | Highly flammable, toxic if swallowed, inhaled, or in contact with skin[9][10][11] |
| Sulfuric Acid | H₂SO₄ | 98.08 | Concentrated (98%) | Causes severe skin burns and eye damage[12][13] |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Reagent Grade | Mild irritant |
| Deionized Water | H₂O | 18.02 | N/A | Non-hazardous |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Reagent Grade | Mild irritant |
Detailed Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-4-chlorobenzoic acid (e.g., 5.00 g, 29.1 mmol).
-
Add anhydrous methanol (100 mL). Methanol acts as both the solvent and the reactant.
-
Stir the mixture at room temperature to form a suspension.
-
-
Catalyst Addition:
-
Place the flask in an ice-water bath to cool the mixture to 0-5 °C.
-
CAUTION: Slowly and dropwise, add concentrated sulfuric acid (e.g., 3.0 mL, ~56 mmol, ~1.9 eq) to the stirred suspension using a glass pipette or dropping funnel. The addition is highly exothermic. A precipitate of the aminobenzoic acid hydrogen sulfate salt may form.[14][15]
-
-
Reflux:
-
Remove the ice bath and attach a reflux condenser to the flask.
-
Heat the reaction mixture to a gentle reflux (approx. 65 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]
-
-
Work-up and Neutralization:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker containing 200 mL of ice-cold deionized water with stirring.
-
Carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) portion-wise. Vigorous gas (CO₂) evolution will occur. Continue adding the base until the effervescence ceases and the pH of the mixture is approximately 8.[1][6]
-
During neutralization, the product will precipitate out of the solution as a solid.
-
-
Isolation and Purification:
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water (3 x 30 mL) to remove any inorganic salts.
-
Dry the purified product in a desiccator or a vacuum oven at low heat to yield this compound.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis process.
Troubleshooting and Optimization
Even robust protocols can encounter issues. Understanding the causality behind potential problems is key to effective troubleshooting.
| Issue | Probable Cause(s) | Recommended Solutions |
| Low or No Product Yield | Reversible Reaction Equilibrium: The reaction did not reach completion.[2] | • Use a larger excess of methanol (e.g., 20-30 equivalents) to shift the equilibrium. • Increase the reflux time, monitoring the reaction by TLC to confirm the consumption of starting material. |
| Insufficient Catalyst: The basic amino group neutralized most of the acid catalyst.[5] | • Ensure at least a stoichiometric amount of sulfuric acid is used relative to the aminobenzoic acid. A slight excess (1.5-2.0 eq) is often optimal. | |
| Presence of Water: Water in the reagents (especially methanol) shifts the equilibrium back to the reactants. | • Use anhydrous methanol and ensure all glassware is thoroughly dried before use. | |
| Product is an Oil or Gummy Solid | Impurities Present: Unreacted starting material or residual acid can prevent crystallization. | • Ensure the neutralization step is complete (pH ~8). • Wash the crude product thoroughly with cold water during filtration. • If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water). |
| Reaction Mixture Darkens Significantly | Decomposition/Side Reactions: Prolonged heating at excessively high temperatures can cause decomposition.[2] | • Maintain a gentle reflux; do not overheat. • Stop the reaction once TLC indicates the starting material is consumed. Avoid unnecessarily long reaction times. |
Safety and Handling Precautions
Adherence to safety protocols is paramount. All personnel must be familiar with the hazards associated with the chemicals used.[7][16][17][18]
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant laboratory coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[9][13][19]
-
Chemical Handling:
-
3-Amino-4-chlorobenzoic Acid: Causes skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[7][8]
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, inhaled, or absorbed through the skin. Causes damage to organs, particularly the optic nerve.[9][11][18] Keep away from heat, sparks, and open flames.[9] All equipment must be grounded to prevent static discharge.[10]
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[12] Reacts violently with water.[12] Always add acid slowly to the alcohol/reagent mixture, never the other way around. Handle only in a chemical fume hood.[13][19]
-
-
Spill & Emergency Procedures:
-
Acid/Base Spills: Neutralize spills with an appropriate agent (e.g., sodium bicarbonate for acid). Absorb with an inert material and dispose of it as hazardous waste.
-
Methanol Spills: Eliminate all ignition sources. Absorb the spill with a non-combustible material and place it in a sealed container for disposal.[18]
-
Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[19] For eye contact, rinse cautiously with water for several minutes.[13] In case of inhalation or ingestion, seek immediate medical attention.[10]
-
-
Waste Disposal: All chemical waste should be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. prezi.com [prezi.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. sds.chemtel.net [sds.chemtel.net]
- 12. fishersci.com [fishersci.com]
- 13. health.state.mn.us [health.state.mn.us]
- 14. studylib.net [studylib.net]
- 15. benchchem.com [benchchem.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. mgc-a.com [mgc-a.com]
- 18. leap.epa.ie [leap.epa.ie]
- 19. epawebapp.epa.ie [epawebapp.epa.ie]
The Strategic deployment of Methyl 3-amino-4-chlorobenzoate in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Versatile Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Methyl 3-amino-4-chlorobenzoate, a deceptively simple aromatic compound, has emerged as a highly valuable and versatile scaffold in medicinal chemistry. Its strategic arrangement of a nucleophilic amino group, an electrophilic methyl ester, and a halogenated benzene ring provides a rich platform for diverse chemical modifications. This trifecta of functional groups allows for the regioselective introduction of complexity, making it a favored starting material for the synthesis of targeted therapies, particularly in the realm of protein kinase inhibitors. This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering in-depth application notes and robust experimental protocols for the effective utilization of this potent building block.
Physicochemical Properties and Safety Data
A thorough understanding of a building block's properties is critical for its effective and safe implementation in synthesis.
| Property | Value | Reference |
| CAS Number | 40872-87-5 | [1] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| Appearance | Crystalline powder, Pale lemon/gold | [2] |
| Melting Point | 83 °C | [2] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [2] |
Safety Profile: this compound is classified as an irritant, causing skin and serious eye irritation.[1][3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[4]
Core Applications in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. This compound serves as a key intermediate in the synthesis of various kinase inhibitors by providing a foundational scaffold that can be elaborated into complex, biologically active molecules. Its derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) among others.[5][][7]
The strategic value of this building block lies in the orthogonal reactivity of its functional groups, allowing for a stepwise and controlled synthetic approach. The amino group is a versatile handle for forming amide bonds or for conversion to other functionalities via diazotization. The chloro-substituent on the aromatic ring is an ideal site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl moieties.
Key Synthetic Transformations and Protocols
The true power of this compound is realized through three principal types of transformations: N-acylation, Sandmeyer reactions, and Suzuki-Miyaura cross-coupling.
N-Acylation: Building the Core Amide Linkage
The formation of an amide bond by acylation of the amino group is a cornerstone of many kinase inhibitor syntheses. This reaction connects the core aniline scaffold to other fragments of the target molecule, often a key pharmacophoric element that interacts with the hinge region of the kinase active site.
Causality of Experimental Choices:
-
Base (Pyridine or Triethylamine): A non-nucleophilic base is essential to neutralize the acid (e.g., HCl) generated during the reaction with an acyl chloride, preventing protonation of the starting amine which would render it unreactive. Pyridine can also serve as the solvent.
-
Solvent (DCM or Ethyl Acetate): Anhydrous, non-protic solvents are used to prevent hydrolysis of the highly reactive acyl chloride.
-
Temperature (0 °C to Room Temperature): The initial cooling to 0 °C controls the exothermic reaction between the amine and the acylating agent, minimizing side reactions. Allowing the reaction to warm to room temperature ensures completion.
Experimental Protocol: General N-Acylation
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or ethyl acetate in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable base, such as pyridine (1.2 eq) or triethylamine (1.2 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with the organic solvent. Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl, if using pyridine), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[8]
N-Acylation Workflow
Sandmeyer Reaction: Versatile Amino Group Transformation
The Sandmeyer reaction is a powerful tool for converting the primary aromatic amino group into a wide range of other substituents (e.g., -Cl, -Br, -CN, -OH) via a diazonium salt intermediate.[9][10] This allows for significant diversification of the scaffold, enabling the exploration of structure-activity relationships (SAR) where the amino group itself is not desired in the final product.
Causality of Experimental Choices:
-
Nitrous Acid (in situ): Sodium nitrite (NaNO₂) reacts with a strong acid (e.g., HCl) at low temperatures to generate nitrous acid (HNO₂) in situ. This is crucial as nitrous acid is unstable.
-
Low Temperature (0-5 °C): Diazonium salts are often unstable at higher temperatures and can decompose. Maintaining a low temperature throughout the diazotization and subsequent reaction is critical for safety and yield.
-
Copper(I) Salt Catalyst: The copper(I) catalyst (e.g., CuCl, CuBr, CuCN) is essential for the radical-nucleophilic aromatic substitution mechanism that replaces the diazonium group with the desired nucleophile.[9]
Experimental Protocol: General Sandmeyer Reaction (e.g., Cyanation)
-
Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 3 M HCl). Cool the solution to 0-5 °C in an ice/salt bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Nucleophile Addition: In a separate flask, prepare a solution of the copper(I) salt (e.g., CuCN, 1.3 eq) in an appropriate solvent. Slowly add the cold diazonium salt solution to the copper cyanide solution.
-
Reaction: Allow the mixture to stir and gradually warm to room temperature. Effervescence (evolution of N₂ gas) is typically observed. The reaction may require gentle heating to go to completion.
-
Work-up and Purification: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[11]
Sandmeyer Reaction Pathway
Suzuki-Miyaura Cross-Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is one of the most powerful C-C bond-forming reactions in modern organic synthesis.[7] For this compound, this reaction enables the coupling of the chlorinated position with a wide variety of aryl or heteroaryl boronic acids or esters. This is a key strategy for building the biaryl scaffolds common in many Type I and Type II kinase inhibitors.
Causality of Experimental Choices:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): A palladium(0) source is the active catalyst that undergoes oxidative addition to the aryl chloride bond, initiating the catalytic cycle.
-
Ligand (e.g., PPh₃): Phosphine ligands stabilize the palladium center, modulate its reactivity, and facilitate the reductive elimination step.
-
Base (e.g., K₂CO₃, Cs₂CO₃): The base is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.
-
Solvent System (e.g., Dioxane/Water): A mixture of an organic solvent and water is often used to dissolve both the organic-soluble starting materials and the inorganic base. Degassing the solvents is vital to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vessel (e.g., a round-bottom flask or microwave vial), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the base (e.g., K₂CO₃, 2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heating: Heat the reaction mixture with vigorous stirring. Temperatures can range from 80-120 °C. The reaction can also be performed in a microwave reactor for accelerated reaction times.[2][5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12][13]
Conclusion: A Building Block of Strategic Importance
This compound is more than just a simple chemical; it is a strategic tool in the medicinal chemist's arsenal. Its well-defined points of reactivity allow for the logical and efficient construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this versatile building block. By understanding the causality behind the experimental choices for N-acylation, Sandmeyer reactions, and Suzuki-Miyaura coupling, scientists can rationally design and execute synthetic routes towards the next generation of targeted therapeutics, particularly in the ever-evolving field of kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Versatile Virtuoso: Methyl 3-amino-4-chlorobenzoate in Modern Organic Synthesis
Introduction: Unveiling a Key Architectural Element in Medicinal Chemistry
In the intricate tapestry of organic synthesis, certain molecules emerge as pivotal building blocks, their inherent reactivity and structural motifs paving the way for the construction of complex and biologically significant compounds. Methyl 3-amino-4-chlorobenzoate is one such unassuming yet powerful intermediate. Its substituted benzene ring, adorned with an amino group, a chloro substituent, and a methyl ester, presents a trifecta of reactive sites, offering chemists a versatile platform for molecular elaboration. This guide provides an in-depth exploration of the practical applications of this compound, complete with detailed protocols and mechanistic insights, tailored for researchers, scientists, and professionals in drug development. We will delve into its crucial role in the synthesis of blockbuster pharmaceuticals and explore its broader utility in the creation of diverse heterocyclic scaffolds.
Physicochemical Properties and Safety Information
A foundational understanding of a reagent's properties is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 40872-87-5 | [1] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| Appearance | Colorless to pale yellow crystalline powder | [2] |
| Melting Point | 83 °C | [3] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; sparingly soluble in water. | [2] |
Safety Profile: Under standard laboratory conditions, this compound is considered relatively safe. However, as with all chemical reagents, appropriate safety precautions are essential. It is advisable to avoid contact with skin and eyes and to work in a well-ventilated area, wearing suitable personal protective equipment (PPE) such as gloves and safety glasses. For comprehensive safety data, always consult the material safety data sheet (MSDS) provided by the supplier.[2]
Application I: Cornerstone in the Synthesis of Tyrosine Kinase Inhibitors - The Nilotinib Precursor
One of the most notable applications of this compound is its role as a key intermediate in the synthesis of the core structure of several tyrosine kinase inhibitors, including the anti-cancer drug Nilotinib. The following multi-step synthesis transforms this simple building block into a complex pyrimidine derivative, a crucial precursor to Nilotinib.
Synthetic Workflow Overview
The overall transformation involves a three-step sequence: guanidinylation of the amino group, cyclocondensation to form the pyrimidine ring, and subsequent hydrolysis of the methyl ester.
Protocol 1: Synthesis of Methyl 3-guanidino-4-chlorobenzoate Hydrochloride
This initial step converts the primary amino group into a guanidine moiety, which is essential for the subsequent pyrimidine ring formation.
-
Materials:
-
This compound
-
50% Aqueous Cyanamide Solution
-
Concentrated Hydrochloric Acid
-
n-Butanol
-
Acetone
-
-
Procedure:
-
In a reaction vessel, suspend this compound (1.0 eq) in n-butanol.
-
To this suspension, add a 50% aqueous solution of cyanamide (1.0-1.2 eq).
-
Heat the mixture to 70-80°C.
-
Slowly add concentrated hydrochloric acid (1.1 eq) dropwise. This is an exothermic reaction, and careful addition is crucial to control the temperature. The acid catalyzes the reaction and forms the hydrochloride salt of the product.
-
Heat the reaction mixture to reflux (approximately 100°C) and maintain for 3-6 hours. Monitor the pH of the reaction and add more HCl if necessary to maintain a pH of around 3.
-
Upon completion (monitored by TLC or LC-MS), distill the solvent under reduced pressure.
-
Add fresh n-butanol and continue the distillation until a solid precipitates. This azeotropic removal of water drives the reaction to completion.
-
Cool the mixture to room temperature and filter the solid precipitate.
-
Wash the solid with acetone to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain methyl 3-guanidino-4-chlorobenzoate hydrochloride as a solid.
-
Protocol 2: Synthesis of Methyl 4-chloro-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate
This step involves the cyclocondensation of the guanidine intermediate with an enaminone to construct the core pyrimidine ring system.
-
Materials:
-
Methyl 3-guanidino-4-chlorobenzoate hydrochloride (from Protocol 1)
-
3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
-
Sodium Hydroxide
-
1-Butanol
-
-
Procedure:
-
Suspend methyl 3-guanidino-4-chlorobenzoate hydrochloride (1.0 eq) and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.1 eq) in 1-butanol in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.
-
Add sodium hydroxide (1.0 eq) to the mixture. The base neutralizes the hydrochloride salt and facilitates the cyclization reaction.
-
Heat the mixture to reflux for 12 hours under a nitrogen atmosphere. The inert atmosphere prevents potential oxidation of the starting materials and intermediates.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid, wash with cold 1-butanol, and dry under vacuum to yield the desired product.
-
Application II: Synthesis of Heterocyclic Scaffolds
The strategic placement of reactive functional groups makes this compound an excellent starting material for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.
A. Synthesis of Quinazolinones
Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad range of biological activities. A common route to 7-chloro-substituted quinazolinones involves the acylation of the amino group of this compound, followed by cyclization.
-
Materials:
-
This compound
-
Chloroacetyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Add a suitable base, such as pyridine or triethylamine (1.2 eq). The base acts as a scavenger for the HCl generated during the reaction.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution. The acylation of the amino group is a rapid and exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with 1M HCl (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification or purified by recrystallization.
-
-
Causality of Experimental Choices: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride. The addition at 0°C helps to control the exothermicity of the reaction. The aqueous workup is designed to remove the base and its salt, as well as any unreacted acid chloride.
B. Synthesis of Benzimidazoles
Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological properties. A plausible synthetic route from this compound involves a reductive cyclization strategy.
This protocol is based on established methods for benzimidazole synthesis and is adapted for the specific starting material.
-
Materials:
-
This compound
-
Sodium nitrite
-
Sodium azide
-
Acetic acid
-
Triphenylphosphine
-
Formic acid
-
-
Procedure:
-
Diazotization and Azide Formation: Dissolve this compound (1.0 eq) in a mixture of acetic acid and water at 0-5°C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes, then add a solution of sodium azide (1.1 eq) in water. Allow the reaction to warm to room temperature and stir for 1-2 hours. This sequence converts the amino group to an azide.
-
Staudinger Reduction and Cyclization: Extract the azide into an organic solvent like toluene. Add triphenylphosphine (1.1 eq) and heat the mixture to reflux. The Staudinger reaction will reduce the azide to an amine, which can then undergo cyclization with an in-situ generated one-carbon source.
-
Alternative Cyclization: A more direct approach could involve the reaction of the diamine (obtained after reduction of a nitro group ortho to the existing amine) with formic acid. This would require an initial nitration step, followed by reduction of both nitro groups to form the o-phenylenediamine, which can then be cyclized.
-
Application III: Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent on the aromatic ring of this compound serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of a vast array of derivatives.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling allows for the introduction of various aryl or heteroaryl groups at the 4-position of the benzoate ring.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | >90 (expected) |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 90 | >95 (expected) |
| 3 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O | 110 | >85 (expected) |
Yields are representative and based on similar substrates. Optimization for this compound may be required.
-
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., Toluene/Water, Dioxane/Water)
-
-
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst, ligand (if used), and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
B. Buchwald-Hartwig Amination
This reaction enables the formation of a new C-N bond at the 4-position, providing access to a wide range of substituted anilines.
The choice of catalyst and ligand is critical for the successful amination of aryl chlorides, which are generally less reactive than the corresponding bromides and iodides. For electron-deficient aryl chlorides like this compound, bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step and promote reductive elimination.[4]
-
Materials:
-
This compound
-
Amine (aliphatic or aromatic)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos)
-
Strong base (e.g., NaOtBu, LiHMDS)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-120°C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer, and purify the crude product by column chromatography.
-
Conclusion
This compound has firmly established itself as a versatile and indispensable building block in modern organic synthesis. Its utility is prominently demonstrated in the efficient construction of the core scaffolds of important pharmaceuticals like Nilotinib. Beyond this flagship application, its trifunctional nature allows for a diverse range of chemical transformations, including the synthesis of medicinally relevant heterocyclic systems and the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this remarkable intermediate in their quest for novel molecules with therapeutic and industrial value.
References
Application Note: High-Purity Isolation of Methyl 3-amino-4-chlorobenzoate via Recrystallization
Abstract
This comprehensive guide provides a detailed protocol for the purification of Methyl 3-amino-4-chlorobenzoate, a key intermediate in pharmaceutical synthesis, using the robust and scalable technique of recrystallization. Moving beyond a simple list of steps, this document elucidates the causal relationships behind methodological choices, from solvent selection to impurity removal. It is designed for researchers, chemists, and drug development professionals seeking to achieve high purity and yield for this critical building block. The protocols are presented within a framework of scientific integrity, ensuring reproducibility and self-validation.
Introduction and Purification Rationale
This compound (C₈H₈ClNO₂) is a vital aromatic amine derivative used in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring an amino group, a chloro substituent, and a methyl ester, provides multiple reaction sites for building more complex molecules. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, reduced yields, and the introduction of potentially toxic components in the final drug substance.
The primary synthetic route to this compound is the esterification of 3-amino-4-chlorobenzoic acid.[3] This process can leave behind unreacted starting material, residual acid catalyst, and colored byproducts. Recrystallization is the purification method of choice due to its efficiency in removing these specific types of impurities, its cost-effectiveness, and its scalability from the laboratory bench to industrial production.
This application note will detail the principles and a validated protocol for the recrystallization of this compound, providing the user with the knowledge to not only execute the procedure but also to troubleshoot and adapt it as needed.
The Science of Recrystallization: A Primer
Recrystallization is a purification technique for solid compounds based on differences in solubility.[2] The core principle is that the solubility of most solids increases with temperature.[2] An ideal recrystallization solvent will dissolve the target compound (solute) readily at a high temperature but have very low solubility for it at a low temperature.[2][4]
Impurities are removed based on their own solubility characteristics:
-
Soluble Impurities: These remain in the cooled solvent (the "mother liquor") as the desired compound crystallizes out.
-
Insoluble Impurities: These do not dissolve in the hot solvent and can be removed by hot filtration before crystallization begins.
For this compound, the primary impurity is often the unreacted starting material, 3-amino-4-chlorobenzoic acid. The carboxylic acid group makes the starting material more polar and gives it different solubility properties than the methyl ester product, allowing for effective separation.
Material and Safety Data
Compound Properties
| Property | Value | Source |
| Chemical Formula | C₈H₈ClNO₂ | [1][2] |
| Molecular Weight | 185.61 g/mol | [2] |
| Appearance | Colorless to pale yellow/gold crystalline solid | [1][3] |
| Melting Point | ~83-105 °C (range due to purity) | [1][3] |
| Solubility | Insoluble in water; soluble in ethanol, dichloromethane | [1] |
Safety Precautions
This compound is a chemical substance that requires careful handling.
-
Hazards: May cause skin and serious eye irritation. May be harmful if swallowed or inhaled.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[1]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Always consult the latest Safety Data Sheet (SDS) for the most current and comprehensive safety information before beginning any experimental work.
Experimental Protocol: Recrystallization of this compound
This protocol is designed to be a self-validating system. Each step has an observable outcome that informs the success of the previous step and the readiness for the next.
Step 1: Solvent Selection Screening
The choice of solvent is the most critical factor for a successful recrystallization.[4] The ideal solvent should exhibit a steep solubility curve for this compound. Based on its chemical structure (an aromatic ester and amine), polar organic solvents are good candidates.
Procedure for Solvent Screening (Small Scale):
-
Place approximately 50 mg of the crude this compound into a small test tube.
-
Add the test solvent dropwise at room temperature. A good candidate solvent will not dissolve the solid.
-
Heat the test tube in a water or sand bath. The solid should dissolve completely in a minimal amount of the hot solvent.
-
Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
A successful solvent will show significant crystal formation upon cooling.
Recommended Solvents for Screening:
| Solvent | Boiling Point (°C) | Rationale & Expected Outcome |
| Ethanol | 78 | Often a good choice for moderately polar compounds. Likely to show good differential solubility. |
| Methanol | 65 | More polar than ethanol. May be too soluble at room temperature, but worth testing. |
| Isopropanol | 82 | Less polar than ethanol. May require more heating to dissolve the compound. |
| Ethyl Acetate | 77 | An ester solvent that can be effective due to the "like dissolves like" principle. |
| Toluene | 111 | A less polar aromatic solvent. May be useful if the compound is less polar than anticipated. |
| Ethanol/Water | Variable | A mixed solvent system. Dissolve the compound in hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Reheat to clarify and then cool. |
For this protocol, Ethanol is often a reliable choice.
Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Detailed Recrystallization Protocol
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.
-
In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point on a hot plate.
-
Add the hot solvent to the Erlenmeyer flask in small portions while swirling. Continue adding just enough hot solvent until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.[2]
-
-
Decolorization (Optional):
-
If the resulting solution is colored (e.g., yellow or brown), remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the flask. The charcoal adsorbs colored impurities.
-
Gently reheat the mixture to boiling for 2-5 minutes.
-
-
Hot Filtration (Perform if charcoal was used or if insoluble impurities are present):
-
This step must be performed quickly to prevent premature crystallization.
-
Preheat a clean Erlenmeyer flask (the receiving flask) and a stemless or short-stemmed funnel on the hot plate.
-
Place a piece of fluted filter paper in the hot funnel.
-
Pour the hot solution through the filter paper into the preheated receiving flask.
-
-
Crystallization:
-
Cover the mouth of the flask containing the clear, hot filtrate with a watch glass. This prevents solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Rushing this step can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.
-
-
Washing:
-
With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent. This removes any residual mother liquor containing soluble impurities. Use a minimal amount of cold solvent to avoid redissolving the product.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper for a few minutes by pulling air through the Büchner funnel.
-
Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is too dilute (excess solvent used).- Supersaturation without nucleation sites. | - Boil off some of the solvent to increase concentration and cool again.- Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.- Add a "seed crystal" of the pure compound to induce crystallization. |
| "Oiling Out" | - The compound is precipitating from solution above its melting point.- High concentration of impurities depressing the melting point. | - Reheat the solution to redissolve the oil.- Add a small amount of additional hot solvent to lower the saturation point.- Allow the solution to cool even more slowly. |
| Low Yield | - Too much solvent was used during dissolution.- Premature crystallization during hot filtration.- Washing with too much or warm solvent. | - Ensure the minimum amount of hot solvent is used.- Ensure the filtration apparatus is properly preheated.- Always wash crystals with a minimal amount of ice-cold solvent. |
| Product Still Colored | - Insufficient amount of activated charcoal was used.- The colored impurity has similar solubility to the product. | - Repeat the recrystallization, ensuring proper use of activated charcoal.- If the color persists, column chromatography may be required for further purification. |
Conclusion
Recrystallization is a powerful and elegant technique for the purification of this compound. By carefully selecting a solvent and following a systematic protocol, researchers can effectively remove common impurities, such as unreacted starting materials and colored byproducts, to obtain a high-purity crystalline solid. Understanding the scientific principles behind each step, from dissolution to crystal growth, empowers the scientist to not only reproduce this protocol but also to intelligently troubleshoot and adapt it for optimal results. This validated method provides a reliable pathway to high-quality material essential for the rigorous demands of drug discovery and development.
References
Application Note: High-Resolution Purification of Methyl 3-amino-4-chlorobenzoate via Automated Flash Column Chromatography
Introduction: The Purification Challenge
Methyl 3-amino-4-chlorobenzoate (C₈H₈ClNO₂, MW: 185.61 g/mol ) is a substituted aromatic amine and ester of significant interest in the synthesis of bioactive molecules and functional materials.[1][2] The purity of this intermediate is paramount, as contaminants can lead to unwanted side reactions, lower yields, and complicate the structural elucidation of final compounds.
The primary challenge in the purification of this molecule lies in its dual functionality. The basic amino group is prone to strong interactions with the acidic silanol groups of standard silica gel, a common stationary phase. This interaction often results in significant peak tailing, poor resolution, and potential degradation of the target compound on the column.[3][4] This application note provides a systematic protocol that mitigates these issues through careful mobile phase optimization and proper column preparation, ensuring high purity and recovery.
Principle of Chromatographic Separation
This protocol employs normal-phase flash column chromatography, a technique that separates compounds based on their polarity.[5] The stationary phase is polar (silica gel), while the mobile phase is a less polar organic solvent mixture. Compounds are introduced to the column and elute at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase.
-
Polarity Considerations: Less polar compounds have a weaker affinity for the silica gel and travel through the column more quickly. More polar compounds, like our target molecule with its amine group, interact more strongly with the silica and elute later.[5]
-
Mitigating Amine-Silica Interaction: The key to this protocol is the addition of a small percentage of a competing base, triethylamine (TEA), to the mobile phase. TEA neutralizes the acidic sites on the silica gel surface, preventing the strong, non-ideal binding of the basic amino group of our target compound.[6][7] This results in symmetrical peak shapes and vastly improved separation efficiency.
Pre-Purification: Thin-Layer Chromatography (TLC) Optimization
Before proceeding to column chromatography, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The ideal solvent system will provide a retention factor (Rƒ) of 0.25-0.35 for the target compound, which allows for the best separation in a flash column format.[8]
Protocol for TLC Analysis:
-
Prepare several eluent systems with varying ratios of a non-polar solvent (Hexane) and a polar solvent (Ethyl Acetate).
-
Add 0.5% triethylamine (TEA) to each prepared eluent to mirror the column conditions.
-
Spot a dilute solution of the crude reaction mixture onto a silica gel TLC plate.
-
Place the plate in a developing chamber containing one of the prepared eluents.[8]
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and visualize the spots under UV light (254 nm).
-
Calculate the Rƒ value for the target compound spot in each solvent system (Rƒ = distance traveled by spot / distance traveled by solvent front).
| Trial Solvent System (v/v/v) | Observed Rƒ (Example) | Analysis & Next Step |
| 90:10:0.5 Hexane/EtOAc/TEA | ~0.10 | Too low. Compound is too retained. Increase polarity. |
| 80:20:0.5 Hexane/EtOAc/TEA | ~0.30 | Optimal. Good starting point for the column. |
| 70:30:0.5 Hexane/EtOAc/TEA | ~0.55 | Too high. Compound elutes too quickly. Decrease polarity. |
Detailed Flash Column Chromatography Protocol
This protocol is designed for automated flash chromatography systems but can be adapted for manual setups.
Materials & Reagents
| Item | Specification |
| Stationary Phase | Silica Gel, 60 Å, 40-63 µm particle size |
| Mobile Phase A | Hexane (Chromatography Grade) |
| Mobile Phase B | Ethyl Acetate (Chromatography Grade) |
| Mobile Phase Modifier | Triethylamine (TEA), ≥99.5% |
| Crude Sample | Crude this compound |
| Apparatus | Flash Chromatography System, appropriate size column, collection tubes |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Mobile Phase Preparation: Prepare two solvent reservoirs.
-
Solvent A: Hexane + 0.5% TEA.
-
Solvent B: Ethyl Acetate + 0.5% TEA.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to the solution.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until a free-flowing powder is obtained. This is the dry-loaded sample.
-
Causality: Dry loading introduces the sample in a concentrated band and prevents solvent effects that can decrease resolution, which is common with liquid injections of highly soluble compounds.[6]
-
-
Column Installation and Equilibration:
-
Select a silica column with a capacity appropriate for the amount of crude material.
-
Install the column on the flash system.
-
Equilibrate the column with the initial mobile phase composition (e.g., 10% Solvent B in Solvent A) for at least 3-5 column volumes.
-
-
Elution and Fraction Collection:
-
Load the dry-loaded sample onto the column.
-
Begin the elution process using a gradient optimized from the initial TLC results. A suggested gradient is as follows:
-
| Time / Column Volumes (CV) | % Solvent B (EtOAc + 0.5% TEA) | Purpose |
| 0 - 2 CV | 10% | Elute very non-polar impurities. |
| 2 - 12 CV | 10% → 40% (Linear Gradient) | Elute the target compound. |
| 12 - 15 CV | 40% → 80% (Linear Gradient) | Elute highly polar impurities. |
-
Monitoring and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvents using a rotary evaporator to yield the purified this compound.
-
Safety and Handling Precautions
This compound and the solvents used in this protocol require careful handling in a well-ventilated laboratory fume hood.
-
Chemical Hazards: The target compound is known to cause skin irritation and serious eye irritation. It may also be harmful if inhaled or swallowed.[1][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Solvent Hazards: Hexane and ethyl acetate are flammable. Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting Common Issues
| Problem | Probable Cause | Recommended Solution |
| Peak Tailing | Insufficient neutralization of silica. | Ensure 0.5-1% TEA is present in both mobile phase solvents.[6][7] |
| Poor Separation | Inappropriate gradient. | Run a shallower gradient around the Rƒ value determined by TLC to increase resolution. |
| Compound does not elute | Mobile phase polarity is too low. | Increase the final concentration of Ethyl Acetate in the gradient.[5] |
| Compound elutes too quickly | Mobile phase polarity is too high. | Decrease the starting and final concentrations of Ethyl Acetate in the gradient.[5] |
References
- 1. This compound | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 40872-87-5 | this compound - Synblock [synblock.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
Topic: Analytical Methods for Purity Assessment of Methyl 3-amino-4-chlorobenzoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust analytical methodologies for the purity assessment of Methyl 3-amino-4-chlorobenzoate (CAS No: 40872-87-5), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Ensuring the purity of this compound is critical for the safety, efficacy, and quality of the final products. This document provides in-depth, field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supplemented by spectroscopic techniques for identity confirmation. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems in line with regulatory expectations.[2]
Introduction: The Imperative for Purity
This compound is a vital building block in organic synthesis. Its molecular structure, featuring an aromatic amine, a halogen, and an ester group, makes it a versatile precursor. However, these same functional groups can participate in various side reactions during synthesis, leading to impurities that may be isomeric, structurally related, or residual starting materials.
The purity of an active pharmaceutical ingredient (API) or a key intermediate directly impacts the quality and safety of the final drug product. Regulatory bodies like the FDA and EMA mandate rigorous analytical validation to ensure that analytical procedures are suitable for their intended purpose.[3] This application note serves as a practical guide for establishing and validating reliable methods for the quality control of this compound.
Physicochemical Profile of this compound
A thorough understanding of the analyte's properties is the foundation of robust method development.
| Property | Value | Source |
| Chemical Structure | PubChem | |
| CAS Number | 40872-87-5 | [4] |
| Molecular Formula | C₈H₈ClNO₂ | [4] |
| Molecular Weight | 185.61 g/mol | [4] |
| Appearance | Colorless or pale yellow solid | [1] |
| Melting Point | ~100-105 °C | [1] |
| Solubility | Almost insoluble in water; soluble in organic solvents like ethanol and dichloromethane. | [1] |
Note: The IUPAC name for this compound is this compound.[4]
Strategic Selection of Analytical Techniques
The choice of an analytical method is dictated by the specific objective, whether it is routine quality control, impurity identification, or structural confirmation. The following diagram illustrates a logical approach to selecting the appropriate technique for analyzing this compound.
Caption: Decision tree for selecting the appropriate analytical technique.
Protocol 1: HPLC for Primary Purity Assessment
High-Performance Liquid Chromatography is the cornerstone for purity analysis of non-volatile organic molecules like this compound.[5] A reversed-phase method provides excellent separation of the main component from its structurally similar impurities.
Principle of the Method
This method utilizes a C18 stationary phase, which is non-polar. A polar mobile phase is used to elute components from the column. Non-polar compounds (like the analyte and potential organic impurities) are retained longer on the column and are separated based on differences in their hydrophobicity. Detection is achieved using a UV detector at a wavelength where the analyte exhibits significant absorbance.
Experimental Protocol
Caption: Workflow for HPLC purity determination.
A. Instrumentation and Reagents
-
HPLC System: Equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), this compound reference standard.
B. Detailed Procedure
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Filter through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[6]
C. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 (4.6 x 250 mm, 5 µm) | Standard for reversed-phase separation of aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Provides good resolution and reasonable retention times. |
| Flow Rate | 1.0 mL/min | Ensures optimal column efficiency and peak shape.[6] |
| Injection Volume | 10 µL | A standard volume that balances sensitivity and column loading.[6] |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection | UV at 254 nm | The aromatic ring provides strong absorbance at this wavelength.[6] |
| Run Time | ~20 minutes | Sufficient to elute the main peak and any late-eluting impurities. |
D. Data Analysis and System Suitability
-
Calculation: Determine purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.
-
System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
Trustworthiness Through Validation
This protocol must be validated to prove its suitability. According to ICH guidelines, validation involves demonstrating:[2][7]
-
Specificity: The ability to assess the analyte in the presence of expected impurities. This is often done by spiking the sample with known impurities or by stress testing (forced degradation).[2][3]
-
Linearity: A linear relationship between concentration and detector response over a specified range (e.g., 50-150% of the nominal concentration).
-
Accuracy & Precision: The closeness of results to the true value and the agreement among a series of measurements, respectively.
-
LOD & LOQ: The lowest concentrations that can be reliably detected and quantified, which is crucial for controlling impurities.
Protocol 2: GC for Orthogonal Purity Assessment
Gas Chromatography serves as an excellent orthogonal (different principle) technique to HPLC. It is particularly effective for identifying volatile or semi-volatile impurities that may not be well-resolved by HPLC.
Principle of the Method
The sample is vaporized in a heated injector and separated on a capillary column based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used due to its broad response to organic compounds. For compounds with polar N-H groups, derivatization with an agent like methyl chloroformate can improve peak shape and thermal stability, though direct injection is often feasible.[8][9]
Experimental Protocol
Caption: Workflow for Gas Chromatography purity analysis.
A. Instrumentation and Reagents
-
GC System: Equipped with a split/splitless injector, Flame Ionization Detector (FID), and an appropriate capillary column.
-
Column: A non-polar or mid-polar column like a 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5, Rxi-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Reagents: Methanol or Dichloromethane (GC grade), Helium or Nitrogen (high purity carrier gas).
B. Detailed Procedure
-
Sample Preparation (1 mg/mL): Accurately weigh about 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like methanol.[6]
C. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) | General purpose, robust column for a wide range of compounds. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert and provides good efficiency. |
| Injector Temp. | 250 °C | Ensures complete vaporization without thermal degradation.[6] |
| Detector Temp. | 280 °C (FID) | Prevents condensation of eluted compounds.[6] |
| Oven Program | 100°C (hold 2 min), ramp 10°C/min to 240°C, hold 5 min | Separates components based on boiling point.[6] |
| Injection | 1 µL, Split ratio 50:1 | Prevents column overloading and ensures sharp peaks. |
Protocol 3: Spectroscopic Identity Confirmation
Before quantifying purity, it is essential to confirm that the main peak in the chromatogram corresponds to the correct chemical structure. FT-IR and ¹H NMR are powerful tools for this purpose.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To confirm the presence of key functional groups.[10]
-
Protocol:
-
Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr.
-
Press the mixture into a transparent disk using a hydraulic press.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
-
Expected Characteristic Peaks:
-
~3400-3300 cm⁻¹: N-H stretching (amine)
-
~1710 cm⁻¹: C=O stretching (ester)
-
~1600-1450 cm⁻¹: C=C stretching (aromatic ring)
-
~1250 cm⁻¹: C-O stretching (ester)
-
~800-700 cm⁻¹: C-Cl stretching
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To confirm the precise chemical structure and proton environment.
-
Protocol:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer to an NMR tube and acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz).
-
-
Expected Chemical Shifts (approximate):
-
δ ~7.0-8.0 ppm: Aromatic protons (3H, complex splitting pattern).
-
δ ~4.5 ppm (broad): Amine protons (-NH₂, 2H).
-
δ ~3.9 ppm (singlet): Methyl ester protons (-OCH₃, 3H).[11]
-
Conclusion and Recommendations
The purity assessment of this compound requires a multi-faceted analytical approach.
-
Primary Method: The validated Reversed-Phase HPLC method described herein is the recommended primary technique for routine quality control, offering high precision and specificity for quantifying the main component and its non-volatile impurities.
-
Orthogonal Method: Gas Chromatography should be employed as a complementary method to detect volatile impurities and provide an orthogonal separation mechanism, strengthening the overall purity assessment.
-
Identity Confirmation: FT-IR and ¹H NMR are indispensable for unequivocally confirming the chemical identity of the material, ensuring that the purity analysis is performed on the correct compound.
Adherence to these protocols, grounded in principles of method validation and scientific integrity, will ensure that the purity data for this compound is accurate, reliable, and compliant with the stringent requirements of the pharmaceutical and chemical industries.
References
- 1. chembk.com [chembk.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. scielo.br [scielo.br]
- 4. This compound | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fda.gov [fda.gov]
- 8. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
The Versatile Precursor: Application Notes on the Synthesis of Heterocyclic Compounds from Methyl 3-amino-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Methyl 3-amino-4-chlorobenzoate in Heterocyclic Chemistry
In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged scaffolds, forming the core of a vast array of therapeutic agents. Among the myriad of starting materials available to the synthetic chemist, this compound stands out as a particularly versatile and strategic precursor. Its unique arrangement of functional groups—an amine, a methyl ester, and a chloro substituent on a benzene ring—offers a rich platform for the construction of diverse and complex heterocyclic systems.
The presence of the ortho-amino ester functionality is a classic gateway to the synthesis of fused pyrimidine rings, most notably in the formation of quinazolinones. The chloro substituent, in turn, provides a handle for further functionalization or can be a key pharmacophoric element, influencing the biological activity of the final molecule. This guide provides an in-depth exploration of the utility of this compound in heterocyclic synthesis, offering detailed protocols, mechanistic insights, and a discussion of the rationale behind key experimental choices.
I. Synthesis of 7-Chloro-Substituted Quinazolin-4(3H)-ones: A Workhorse Reaction
The most prominent application of this compound is in the synthesis of 7-chloro-substituted quinazolin-4(3H)-ones. This class of compounds is of significant interest due to its wide range of biological activities, including anti-inflammatory, analgesic, and antibacterial properties.[1] The general synthetic strategy involves a two-step sequence: acylation of the amino group followed by cyclization.
Mechanistic Rationale: The Path to the Quinazolinone Core
The formation of the quinazolinone ring from an anthranilic acid derivative like this compound proceeds through a well-established mechanism. The initial acylation of the aniline nitrogen with an acyl chloride or anhydride forms an N-acyl intermediate. Subsequent heating, often in the presence of a dehydrating agent or under thermal conditions, promotes an intramolecular cyclization. The ester group is attacked by the amide nitrogen, leading to the formation of a six-membered ring and elimination of methanol. This cyclization is often facilitated by the initial formation of a benzoxazinone intermediate, which then reacts with an amine source to yield the final quinazolinone.
A modified approach involves a fusion reaction at high temperatures, which can avoid the use of solvents and in some cases, improve yields.[2][3] Microwave-assisted synthesis has also emerged as a powerful technique, drastically reducing reaction times and often leading to cleaner products with improved yields.[4]
Visualizing the Workflow: From Precursor to Product
Caption: General workflow for the synthesis of 7-chloro-quinazolinones.
Detailed Protocols
Protocol 1: Conventional Synthesis of 3-Amino-7-chloro-2-methyl-quinazolin-4(3H)-one [4]
This protocol outlines a two-step conventional heating method.
Step 1: Synthesis of 7-Chloro-2-methyl-4H-benzo[d][3][4]oxazin-4-one
-
Materials:
-
Methyl 2-amino-4-chlorobenzoate (1 equivalent)
-
Acetic anhydride (excess, as reactant and solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add Methyl 2-amino-4-chlorobenzoate.
-
Add an excess of acetic anhydride.
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into ice-cold water with stirring to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and dry to obtain the crude 7-Chloro-2-methyl-4H-benzo[d][3][4]oxazin-4-one. The product can be recrystallized from ethanol if necessary.
-
Step 2: Synthesis of 3-Amino-7-chloro-2-methyl-quinazolin-4(3H)-one
-
Materials:
-
Procedure:
-
Dissolve the benzoxazinone intermediate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution with stirring.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry to yield 3-Amino-7-chloro-2-methyl-quinazolin-4(3H)-one.
-
Protocol 2: Microwave-Assisted Synthesis of 7-Chloro-2-phenyl-3-(substituted-benzylideneamino)-quinazolin-4(3H)-ones [1]
This protocol demonstrates a more advanced, multi-step synthesis culminating in Schiff base formation, often employed to generate libraries of bioactive compounds.
Step 1: Synthesis of 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one
-
Materials:
-
4-chloro anthranilic acid (1 equivalent) - Note: this compound can be hydrolyzed to this acid first.
-
Benzoyl chloride (1.2 equivalents)
-
Pyridine (as solvent and base)
-
-
Procedure:
-
Dissolve 4-chloro anthranilic acid in pyridine in a microwave-safe vessel.
-
Add benzoyl chloride dropwise with stirring.
-
Irradiate the mixture in a microwave reactor at a suitable power (e.g., 150-300 W) for 10-15 minutes.
-
After cooling, pour the reaction mixture into cold water to precipitate the product.
-
Filter, wash with water, and dry.
-
Step 2: Synthesis of 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one
-
Materials:
-
7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one (1 equivalent)
-
Hydrazine hydrate (1.2 equivalents)
-
Ethanol
-
-
Procedure:
-
Suspend the benzoxazinone in ethanol in a microwave-safe vessel.
-
Add hydrazine hydrate and a few drops of glacial acetic acid.
-
Irradiate in a microwave reactor for 5-10 minutes.
-
Cool, filter the precipitated product, and recrystallize from ethanol.
-
Step 3: Synthesis of Schiff Bases
-
Materials:
-
3-amino-7-chloro-2-phenylquinazolin-4(3H)-one (1 equivalent)
-
Substituted aromatic aldehyde (1 equivalent)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve the 3-amino-quinazolinone and the aromatic aldehyde in ethanol in a microwave-safe vessel.
-
Add a few drops of glacial acetic acid.
-
Irradiate in a microwave reactor for 2-5 minutes.
-
Cool the reaction mixture, and the product will precipitate.
-
Filter, wash with cold ethanol, and dry.
-
| Protocol | Method | Key Reagents | Reaction Time | Typical Yield | Reference |
| 1 | Conventional Heating | Acetic anhydride, Hydrazine hydrate | 10-14 hours | Good | [4] |
| 2 | Microwave-Assisted | Benzoyl chloride, Hydrazine hydrate, Aromatic aldehydes | 20-30 minutes (total) | Good to Excellent | [1] |
II. Synthesis of 7-Chloro-1,4-Benzodiazepine-2-ones: An Avenue for CNS-Active Compounds
While less common than its use in quinazolinone synthesis, derivatives of this compound can serve as precursors for the synthesis of 7-chloro-1,4-benzodiazepine-2-ones, a privileged scaffold in central nervous system (CNS) drug discovery. The synthesis is more complex, typically involving the initial formation of a 2-aminobenzophenone derivative.
Mechanistic Considerations
The synthesis of the benzodiazepine core from an anthranilate derivative generally involves several key transformations. A common route begins with the conversion of the anthranilate to a 2-aminobenzophenone. This can be achieved through a Friedel-Crafts reaction or other cross-coupling methodologies. The resulting aminobenzophenone is then acylated at the amino group with a haloacetyl chloride, followed by cyclization with ammonia or a primary amine to form the seven-membered diazepine ring.
Visualizing the Synthetic Pathway
Caption: General synthetic pathway to 7-chloro-1,4-benzodiazepine-2-ones.
Exemplary Protocol (Adapted from related syntheses)
Step 1: Synthesis of 2-Amino-4-chlorobenzophenone (Hypothetical)
-
This step is the most challenging and would require specific reaction development. A potential route could involve the conversion of the ester to an acid chloride, followed by a Friedel-Crafts reaction with benzene in the presence of a Lewis acid catalyst. Subsequent hydrolysis of the protecting group on the amine would be necessary.
Step 2: Synthesis of 2-(Bromoacetamido)-4-chlorobenzophenone
-
Materials:
-
2-Amino-4-chlorobenzophenone (1 equivalent)
-
Bromoacetyl bromide (1.1 equivalents)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
A non-nucleophilic base (e.g., pyridine, triethylamine)
-
-
Procedure:
-
Dissolve the 2-amino-4-chlorobenzophenone in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add bromoacetyl bromide.
-
Add the base dropwise and allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 3: Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
-
Materials:
-
2-(Bromoacetamido)-4-chlorobenzophenone (1 equivalent)
-
Ammonia (in a suitable solvent like methanol)
-
-
Procedure:
-
Dissolve the bromoacetamido intermediate in a solution of ammonia in methanol.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired benzodiazepine.
-
Conclusion and Future Directions
This compound is a readily accessible and highly valuable building block for the synthesis of a range of heterocyclic compounds, with a particular emphasis on quinazolinones. The methodologies presented herein, from traditional heating to modern microwave-assisted techniques, provide a robust toolkit for researchers in drug discovery and development. While its application in the synthesis of other heterocyclic systems like benzodiazepines is less direct, the potential for its use as a precursor following appropriate functional group manipulations remains an area ripe for exploration. Future research could focus on developing more streamlined, one-pot procedures for the synthesis of diverse heterocyclic libraries from this versatile starting material, further cementing its role as a key player in the quest for novel therapeutic agents.
References
- 1. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1, 3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and antibacterial activities of novel complexes of 3-Amino-2-Methyl-7-Chloro-Quinazolin 4 (3H)-One - IP Int J Compr Adv Pharmacol [ijcap.in]
- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
- 7. (PDF) Synthesis of (N-Methyl-3h)-7-Chlor [research.amanote.com]
- 8. Synthesis of 7‐chloro‐1,3‐dihydro‐5‐(2‐fluorophenyl)‐1‐methyl‐2H‐1,4‐benzodiazepin‐2‐one‐5‐14C (fludiazepam‐14C) | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-amino-4-chlorobenzoate
Welcome to the technical support center for the synthesis of Methyl 3-amino-4-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and detailed protocols to navigate the common challenges encountered during the synthesis of this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two predominant and well-established methods for synthesizing this compound:
-
Esterification of 3-amino-4-chlorobenzoic acid: This route involves the direct conversion of the carboxylic acid to its methyl ester. The most common approaches are the Fischer-Speier esterification, which uses an excess of methanol with a strong acid catalyst like sulfuric acid (H₂SO₄), or treatment with thionyl chloride (SOCl₂) in methanol.[1][2]
-
Reduction of Methyl 4-chloro-3-nitrobenzoate: This alternative pathway begins with the corresponding nitro-substituted ester. The nitro group is then reduced to the primary amine, typically via catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or through metal-acid systems.[3][4]
Q2: What are the key physical and chemical properties of this compound?
A2: The essential properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 40872-87-5 | [5][6][7] |
| Molecular Formula | C₈H₈ClNO₂ | [5][7] |
| Molecular Weight | 185.61 g/mol | [5][7] |
| Appearance | Pale lemon/gold or off-white crystalline powder | [2] |
| Melting Point | 83 °C | [2] |
| Boiling Point | 292.1±20.0 °C (Predicted) | [2] |
| Density | 1.311±0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in ethyl acetate; slightly soluble in chloroform and methanol. | [2][3][8] |
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a dark, inert atmosphere at room temperature to prevent degradation.[2]
Q4: What are the main safety hazards associated with this compound?
A4: According to GHS classifications, this chemical may cause skin and serious eye irritation.[5] Some reports also indicate it may be harmful if swallowed, in contact with skin, or inhaled, and may cause respiratory irritation.[5][9] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
Synthesis Pathways Overview
Caption: Primary synthesis pathways for this compound.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during synthesis, categorized by the reaction pathway.
Route 1: Esterification of 3-amino-4-chlorobenzoic acid
Q5: My Fischer esterification reaction shows low conversion of the starting carboxylic acid. What are the likely causes and solutions?
A5: This is a classic issue stemming from the equilibrium nature of the reaction and the properties of the starting material.
-
Causality 1: Reversible Reaction Equilibrium: The Fischer esterification is a reversible process where the formation of water can drive the reaction backward.[1] According to Le Châtelier's principle, the equilibrium must be shifted toward the product.
-
Causality 2: Insufficient Acid Catalyst: The starting material, 3-amino-4-chlorobenzoic acid, contains a basic amino (-NH₂) group. This group readily reacts with the strong acid catalyst (e.g., H₂SO₄), forming a protonated ammonium salt (-NH₃⁺).[1] This non-nucleophilic reaction consumes the catalyst, leaving an insufficient amount to protonate the carboxylic acid's carbonyl group, which is the essential activation step for the reaction.
-
Solution: A stoichiometric amount of the acid catalyst, or even a slight excess, is required. You must add enough acid to fully protonate the amino group and still have a catalytic amount available for the esterification itself.[1]
-
-
Causality 3: Reaction Temperature and Time: The ortho-chloro and meta-amino substituents can introduce some steric hindrance, potentially slowing the reaction rate.
Q6: The reaction mixture turned dark brown/black during reflux. Is this normal, and what should I do?
A6: Significant darkening or charring often indicates decomposition.
-
Causality: Prolonged heating at high temperatures in the presence of a strong, concentrated acid like H₂SO₄ can lead to the decomposition of aromatic amines or polymerization side reactions.[11]
-
Solution:
-
Temperature Control: Avoid excessively high temperatures. Maintain a gentle, controlled reflux.
-
Alternative Method: Switch to the thionyl chloride method. Thionyl chloride reacts with methanol to generate HCl in situ, which is a milder and often more efficient way to catalyze the esterification, typically requiring lower temperatures and shorter reaction times.[2][8]
-
Q7: During the work-up, I'm having trouble with product isolation. After neutralization, I get an emulsion or an oil that won't crystallize.
A7: Work-up issues are common, especially when dealing with amines.
-
Causality 1: Emulsion Formation: Amines can act as surfactants, stabilizing emulsions between the aqueous and organic layers during extraction.
-
Solution: Add a saturated brine solution (saturated aqueous NaCl) during the extraction. This increases the ionic strength of the aqueous phase, which helps to break up emulsions and "salt out" the organic product, driving it into the organic layer.[8]
-
-
Causality 2: Failure to Crystallize: The presence of impurities can inhibit crystallization, causing the product to remain as an oil.
-
Solution:
-
Purity Check: Ensure the starting material is pure.
-
Thorough Washing: During work-up, wash the organic layer thoroughly with sodium bicarbonate solution to remove all acidic residues, followed by water and brine.[2][8]
-
Solvent Choice for Recrystallization: If the crude product is an oil, try dissolving it in a minimal amount of a hot solvent (like ethanol or isopropanol) and then slowly adding a co-solvent in which the product is less soluble (like water or hexane) until turbidity appears. Cool the mixture slowly to induce crystallization.
-
-
Route 2: Reduction of Methyl 4-chloro-3-nitrobenzoate
Q8: The reduction of the nitro group is incomplete or has stalled. How can I resolve this?
A8: Incomplete reduction is typically a problem with the catalyst or reaction conditions.
-
Causality 1: Catalyst Inactivity (for Catalytic Hydrogenation): The Palladium on carbon (Pd/C) catalyst can become poisoned or deactivated.
-
Solution:
-
Catalyst Quality: Use a fresh, high-quality catalyst.
-
System Purge: Before introducing hydrogen, thoroughly purge the reaction vessel with an inert gas like nitrogen to remove all oxygen, which can deactivate the catalyst.[3]
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously. This keeps the solid catalyst suspended, maximizing its surface area contact with the substrate and hydrogen.[3]
-
-
-
Causality 2: Insufficient Hydrogen Pressure: For catalytic hydrogenation, inadequate pressure will slow or stall the reaction.
-
Solution: Ensure the system is properly sealed and maintained at the recommended hydrogen pressure (typically 40-50 psi).[3]
-
-
Causality 3: Insufficient Reducing Agent (for Metal-Acid Reduction): When using reagents like iron powder, an insufficient amount will naturally lead to an incomplete reaction.
-
Solution: Use a sufficient molar excess of the metal reducing agent as specified in established protocols.
-
Q9: My final product is contaminated with impurities, leading to a low yield of pure product. What are the likely side reactions?
A9: Side reactions in nitro group reductions can be problematic if conditions are not carefully controlled.
-
Causality 1: Formation of Azo/Azoxy Compounds: Incomplete reduction, particularly under neutral or basic conditions, can lead to the condensation of intermediate nitroso and hydroxylamine species, forming dimeric azo (-N=N-) or azoxy (-N=N⁺-O⁻) compounds.[3] These are often highly colored impurities.
-
Solution: Ensure a fully reductive environment. For metal-based reductions, maintaining acidic conditions (e.g., with HCl or acetic acid) helps prevent the formation of these byproducts. For catalytic hydrogenation, ensure sufficient catalyst loading and hydrogen pressure.
-
-
Causality 2: Hydrolysis of the Ester Group: The methyl ester is susceptible to hydrolysis, especially under strongly basic or acidic conditions combined with heat.
-
Solution: During work-up, if a base is needed to neutralize the reaction mixture, use a mild base like sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH).[4] Perform the neutralization and extraction at room temperature or below.
-
Troubleshooting Workflow
Caption: A workflow for troubleshooting low product yield.
Experimental Protocols
Protocol 1: Esterification using Thionyl Chloride in Methanol
This method is often preferred for its high yield and favorable reaction kinetics.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), dissolve 3-amino-4-chlorobenzoic acid (1.0 eq, e.g., 15.0 g, 88.0 mmol) in anhydrous methanol (approx. 6 mL per 1 g of acid, e.g., 90 mL).[2]
-
Reagent Addition: Cool the solution in an ice bath to 0-5 °C. While stirring, slowly add thionyl chloride (1.5 eq, e.g., 13.0 mL) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.[2]
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and HCl.[2]
-
Neutralization & Extraction: Carefully add the residue to ice water (e.g., 150 mL). Slowly neutralize the acidic solution to a pH of ~7.5 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous mixture with ethyl acetate (3 x volumes).[2]
-
Purification: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[2] Recrystallize if necessary.
Protocol 2: Reduction via Catalytic Hydrogenation
This is a clean and efficient method for converting the nitro group to an amine.[3]
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker bottle), dissolve Methyl 4-chloro-3-nitrobenzoate (1.0 eq) in a suitable solvent like methanol or ethyl acetate (approx. 30 mL per 1 g of ester).
-
Catalyst Addition: Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C), typically 2-5% by weight of the starting material.
-
Hydrogenation: Place the vessel in the hydrogenation apparatus. Purge the system thoroughly with nitrogen gas to remove all oxygen. Introduce hydrogen gas to a pressure of 40-50 psi.[3]
-
Reaction: Stir the reaction mixture vigorously at room temperature for 8-24 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with nitrogen.
-
Purification: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent (e.g., methanol). Combine the filtrates and concentrate under reduced pressure to obtain the crude product.[3] Purify further by recrystallization if needed.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 40872-87-5 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. This compound | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. CAS 40872-87-5 | this compound - Synblock [synblock.com]
- 8. benchchem.com [benchchem.com]
- 9. Methyl 4-Amino-3-chlorobenzoate | C8H8ClNO2 | CID 1515284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reactions for Methyl 3-amino-4-chlorobenzoate Derivatives
Welcome to the technical support center for the synthesis and optimization of reactions involving Methyl 3-amino-4-chlorobenzoate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate common experimental challenges. Our focus is on providing practical, experience-driven insights to enhance the efficiency and success of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis and handling of this compound derivatives.
Q1: What are the most effective methods for the esterification of 3-amino-4-chlorobenzoic acid to form the methyl ester?
A1: Two highly effective methods are commonly employed for the synthesis of this compound. The first involves the use of thionyl chloride (SOCl₂) in methanol, which is a high-yield procedure.[1] The second is the classic Fischer esterification, which utilizes a strong acid catalyst like sulfuric acid in methanol.[1] The choice between these methods may depend on the scale of the reaction and the availability of reagents.
Q2: I am planning an N-acylation of this compound. What are the recommended acylating agents and why is a base necessary?
A2: For N-acylation, acyl halides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride) are the most reactive and commonly used agents.[2] A base, such as pyridine or triethylamine, is crucial because these reactions generate an acid byproduct (e.g., HCl). The base neutralizes this acid, preventing it from protonating the amino group of your starting material, which would render it non-nucleophilic and halt the reaction.[2]
Q3: My N-acylation reaction is sluggish or incomplete. What are the likely causes?
A3: Several factors can lead to an incomplete N-acylation reaction. These include insufficient reaction time, using less than a stoichiometric amount of the acylating agent, or low reactivity of either the amine or the acylating agent.[2] It is also possible that the starting amine has been protonated by an acidic byproduct, as mentioned in the previous question, highlighting the importance of an adequate amount of base.
Q4: I am observing multiple spots on my TLC plate after an N-acylation reaction. What could be the reason for this?
A4: The presence of multiple products can often be attributed to impurities in the starting materials.[2] It is also possible, though less common, to have di-acylation under forcing conditions. Side reactions can also be triggered by excessive heat or the presence of other reactive functional groups.[2]
Section 2: Troubleshooting and Optimization Guides
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound derivatives.
Guide 2.1: Troubleshooting N-Acylation Reactions
This guide will help you diagnose and resolve common problems in the N-acylation of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive acylating agent (e.g., hydrolyzed acyl chloride).2. Insufficient base to neutralize acid byproduct.3. Reaction temperature is too low. | 1. Use a fresh or properly stored acylating agent.2. Ensure at least a stoichiometric amount of base (e.g., pyridine, triethylamine) is used.3. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. |
| Starting Material Remains Unreacted | 1. Reaction time is too short.2. Insufficient equivalents of the acylating agent. | 1. Monitor the reaction progress using TLC or LC-MS and allow it to proceed until the starting material is consumed.[2]2. Use a slight excess (1.1-1.2 equivalents) of the acylating agent. |
| Multiple Products Observed (by TLC/LCMS) | 1. Impurities in starting materials.2. Side reactions due to excess heat. | 1. Purify the starting this compound if necessary. Aniline derivatives can oxidize and darken over time.[2]2. Run the reaction at a lower temperature and monitor the progress closely.[2] |
| Difficult Product Purification | 1. Product is co-eluting with starting material or impurities during chromatography.2. Product is water-soluble, leading to loss during aqueous workup. | 1. Try a different solvent system for chromatography or consider recrystallization.[2]2. During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted basic starting material as its water-soluble salt.[2] |
Guide 2.2: Optimizing Reaction Conditions for Suzuki-Miyaura Cross-Coupling
For further derivatization, the chloro-substituent on this compound can participate in cross-coupling reactions. However, aryl chlorides are generally less reactive than aryl bromides or iodides.[3]
| Parameter | Consideration for Optimization | Rationale |
| Catalyst | Screening of various palladium catalysts and ligands is often necessary. | Aryl chlorides typically require more specialized and electron-rich ligand systems to facilitate oxidative addition, which is often the rate-limiting step.[3] |
| Base | The choice and amount of base (e.g., K₂CO₃, Cs₂CO₃) can significantly impact the reaction rate and yield. | The base is crucial for the transmetalation step of the catalytic cycle. |
| Solvent | Aprotic polar solvents like 1,4-dioxane/water mixtures, DMF, or toluene are commonly used. | The solvent system needs to solubilize the reactants and facilitate the catalytic cycle. |
| Temperature | Higher reaction temperatures (100-120 °C) are often required for the activation of the C-Cl bond.[3] | This provides the necessary energy to overcome the activation barrier for the oxidative addition of the aryl chloride to the palladium catalyst.[3] |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key reactions.
Protocol 3.1: N-Acetylation of this compound
Objective: To synthesize Methyl 3-(acetylamino)-4-chlorobenzoate.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Section 4: Visualizations
This section provides diagrams to illustrate experimental workflows and logical relationships.
Caption: Troubleshooting Decision Tree for N-Acylation Reactions.
References
Technical Support Center: Optimizing the Synthesis of Methyl 3-amino-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to improve the yield and purity of Methyl 3-amino-4-chlorobenzoate, a crucial intermediate in pharmaceutical synthesis.
Introduction
This compound is a key building block in the creation of a variety of pharmaceutical compounds.[1][2] Its synthesis is a common procedure, but achieving high yields consistently can be challenging. This guide addresses common issues encountered during its synthesis and offers practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main strategies for synthesizing this compound:
-
Esterification of 3-amino-4-chlorobenzoic acid: This is a direct approach where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.[3]
-
Reduction of Methyl 4-chloro-3-nitrobenzoate: This two-step route involves the initial synthesis of the nitro-substituted ester, followed by its reduction to the desired amine.[4][5]
Q2: Which synthetic route is generally preferred for higher yields?
Both routes can produce high yields, but the choice often depends on the available starting materials and equipment.
-
The esterification of 3-amino-4-chlorobenzoic acid using thionyl chloride in methanol is a high-yield method.[3][6]
-
The reduction of methyl 4-chloro-3-nitrobenzoate is also efficient, with catalytic hydrogenation over Palladium on carbon (Pd/C) often yielding quantitative results.[5]
Q3: What are the key physical and chemical properties of this compound?
| Property | Value | Reference(s) |
| CAS Number | 40872-87-5 | [7][8] |
| Molecular Formula | C8H8ClNO2 | [7][8] |
| Molecular Weight | 185.61 g/mol | [7] |
| Appearance | Pale lemon/gold crystalline powder | [3] |
| Melting Point | 83 °C | [3] |
| Boiling Point | 292.1±20.0 °C (Predicted) | [3] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis of this compound, categorized by the synthetic route.
Route 1: Esterification of 3-amino-4-chlorobenzoic acid
This method, a Fischer-Speier esterification, is an equilibrium reaction.[9][10] Low yields are often due to factors that prevent the reaction from reaching completion.
Problem: Low conversion of 3-amino-4-chlorobenzoic acid.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Catalyst | The acid catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[10] An inadequate amount of catalyst will result in a slow or incomplete reaction. | For Fischer esterification, use a strong acid catalyst like sulfuric acid (H₂SO₄).[9] For the thionyl chloride method, ensure at least a stoichiometric amount is used relative to the starting acid.[3][6] |
| Presence of Water | Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants, thus lowering the yield of the ester.[10] | Use anhydrous methanol and ensure all glassware is thoroughly dried before use. |
| Inadequate Reaction Time or Temperature | Esterification is often a slow process at room temperature. | Refluxing the reaction mixture is typically necessary to drive the reaction to completion.[3][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
Experimental Protocol: Esterification using Thionyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-chlorobenzoic acid in anhydrous methanol.[3][6]
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride dropwise.[3]
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours.[3][6]
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.[6]
-
Neutralization and Extraction: Dilute the residue with water and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent like ethyl acetate.[3]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[3] Further purification can be achieved by recrystallization or column chromatography.[6]
Route 2: Reduction of Methyl 4-chloro-3-nitrobenzoate
This route first involves the esterification of 4-chloro-3-nitrobenzoic acid, followed by the reduction of the nitro group.
Problem: Incomplete reduction of the nitro group.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, can lose its activity over time or due to improper handling. | Use a fresh, high-quality catalyst. Ensure the catalyst is not exposed to air for extended periods. |
| Insufficient Hydrogen Pressure | Catalytic hydrogenation requires a sufficient supply of hydrogen to proceed efficiently. | Ensure the hydrogenation apparatus is properly sealed and pressurized to the recommended level (e.g., 40-50 psi).[11] |
| Presence of Catalyst Poisons | Certain functional groups or impurities can "poison" the catalyst, rendering it ineffective. Sulfur-containing compounds are common catalyst poisons. | Ensure the starting material, Methyl 4-chloro-3-nitrobenzoate, is of high purity. |
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation apparatus, dissolve Methyl 4-chloro-3-nitrobenzoate in a suitable solvent like methanol or ethanol.[5][11]
-
Catalyst Addition: Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C).[11]
-
Hydrogenation: Purge the system with nitrogen, then introduce hydrogen gas to the desired pressure.[11] Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).
-
Work-up: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.[11]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.[11]
Visualizing the Synthesis and Troubleshooting
Synthetic Pathways
Caption: Primary synthesis pathways for this compound.
Troubleshooting Low Yield
Caption: A workflow for troubleshooting low product yield.
References
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 40872-87-5 [amp.chemicalbook.com]
- 4. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Methyl 3-amino-4-chlorobenzoate
Welcome to the technical support center for the purification of Methyl 3-amino-4-chlorobenzoate (CAS 40872-87-5). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this critical intermediate in high purity. As a key building block in medicinal chemistry, the purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of final pharmaceutical compounds.
This document provides in-depth troubleshooting guides in a practical question-and-answer format, detailed experimental protocols, and the scientific rationale behind these purification strategies.
Section 1: Understanding the Compound and Common Impurities
This compound is typically an off-white to pale yellow or gold crystalline solid with a melting point around 83°C.[1] Deviations from this appearance or melting point are primary indicators of impurities.
What are the likely impurities in my crude this compound?
Impurities typically arise from the synthesis process, which commonly involves the esterification of 3-amino-4-chlorobenzoic acid.[1]
-
Unreacted Starting Material: The most common impurity is the starting material itself, 3-amino-4-chlorobenzoic acid. Its presence suggests an incomplete esterification reaction or an inefficient workup procedure.
-
Reagent Byproducts: If thionyl chloride is used for the esterification, residual acidic byproducts may be present if the post-reaction neutralization is inadequate.[1]
-
Isomeric Impurities: Depending on the synthetic route of the precursors, isomeric aminobenzoates or dichlorobenzoates could be present.[2]
-
Colored Degradation Products: The amino group makes the compound susceptible to oxidation, especially when heated in the presence of air, leading to colored, often polymeric, impurities.
-
Residual Solvents: Solvents used in the reaction or workup (e.g., methanol, ethyl acetate, dichloromethane) may be retained in the crude solid.
Section 2: Troubleshooting Purification Challenges
This section addresses common problems encountered during the purification of this compound in a direct Q&A format.
Recrystallization Issues
Q1: My final product is a persistent yellow or brown color. How can I obtain a white or off-white solid?
A1: Colored impurities are typically non-polar, polymeric materials or oxidation products. The most effective method to remove them is through a charcoal treatment during recrystallization. Activated charcoal has a high surface area that adsorbs these colored molecules.
-
Causality: The amino group on the aromatic ring is an activating group, making the molecule susceptible to oxidation, which can generate colored byproducts.
-
Solution: Perform a recrystallization from a suitable solvent like ethanol or a mixed solvent system. Add a small amount (1-2% w/w) of activated charcoal to the hot, dissolved solution and keep it at boiling for a few minutes. Perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[3]
Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point.[4] This is often because the high concentration of impurities significantly depresses the melting point of the mixture.
-
Causality: The solubility of the compound is exceeded, but the temperature is too high for it to solidify into a crystal lattice.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more volume) to reduce the saturation level.[4]
-
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can promote the gradual formation of crystals rather than oil.
-
Solvent System Change: The chosen solvent may be too good a solvent. Consider switching to a solvent system where the compound has slightly lower solubility, such as a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Q3: No crystals are forming even after my solution has cooled in an ice bath. What should I do?
A3: This is a common issue that arises either from using too much solvent (the solution is not saturated) or from the solution being in a stable supersaturated state where nucleation is kinetically hindered.
-
Causality: For crystallization to occur, the solution must be supersaturated, and there must be nucleation sites for crystals to begin forming.
-
Inducement Techniques:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[3][5]
-
Seeding: If available, add a single, tiny crystal of pure this compound. This seed crystal will act as a template for crystal growth.[3][5]
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow it to cool again. Be careful not to over-concentrate, which could lead to oiling out.[4]
-
Chromatography Issues
Q4: When I run column chromatography, my product streak is tailing badly on the TLC plate, leading to poor separation. Why?
A4: This is a classic problem when purifying compounds with basic functional groups, like the amine in your product, on acidic stationary phases like silica gel.
-
Causality: The basic amino group interacts strongly (via acid-base interaction) with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction prevents the compound from moving smoothly with the mobile phase, causing it to "tail" or streak.
-
Solution: Neutralize the acidic sites on the silica gel by adding a small amount of a competitive base to your mobile phase.
-
Add Triethylamine (TEA): Add 0.5-1% triethylamine to your eluent (e.g., Ethyl Acetate/Hexanes). The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically.[3]
-
Use a Different Stationary Phase: In some cases, using a more neutral stationary phase like alumina or an amine-functionalized silica gel can also resolve the issue.[3]
-
Section 3: Experimental Protocols & Workflows
Workflow for Purification of Crude this compound
References
Technical Support Center: Challenges in the Scale-Up Synthesis of Methyl 3-amino-4-chlorobenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 3-amino-4-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds and other complex organic molecules.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful, efficient, and safe synthesis at scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
There are two predominant and industrially viable routes for the synthesis of this compound:
-
Route A: Esterification of 3-amino-4-chlorobenzoic acid. This is a direct, single-step process where the carboxylic acid is reacted with methanol in the presence of a strong acid catalyst. Common catalysts include thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) in what is known as a Fischer-Speier esterification.[1][2] The use of thionyl chloride is often favored for high yields as it reacts with methanol to generate HCl in situ, which catalyzes the reaction, and the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[1][3]
-
Route B: Reduction of Methyl 4-chloro-3-nitrobenzoate. This two-step approach begins with the esterification of 4-chloro-3-nitrobenzoic acid to yield Methyl 4-chloro-3-nitrobenzoate.[4][5] The subsequent and key step is the selective reduction of the nitro group to an amine.[6] This is most commonly achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[7]
Q2: What are the key physical and chemical properties of the final product?
Understanding the properties of this compound is critical for its handling, purification, and storage.
| Property | Value | Reference(s) |
| CAS Number | 40872-87-5 | [3][8] |
| Molecular Formula | C₈H₈ClNO₂ | [3][9] |
| Molecular Weight | 185.61 g/mol | [3][9] |
| Appearance | Pale lemon/gold or off-white crystalline powder | [3] |
| Melting Point | 83 °C | [3] |
| Boiling Point | 292.1 ± 20.0 °C (Predicted) | [3] |
| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [3] |
Q3: What are the recommended storage and safe handling procedures?
Storage: Store this compound in a tightly sealed container in a cool, dark, and well-ventilated place under an inert atmosphere.[3][10]
Handling: The compound may cause skin and serious eye irritation, as well as respiratory irritation.[9][10] Always handle this chemical in a well-ventilated area or a fume hood.[10][11] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust.[10][11] In case of contact, rinse the affected area thoroughly with water.[11]
Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific problems that may arise during the scale-up process for each synthetic route.
Route A: Challenges in the Esterification of 3-amino-4-chlorobenzoic acid
Q4: My esterification reaction shows low conversion or stalls. How can I improve the yield?
Low conversion is a frequent issue in scale-up, often due to the reversible nature of Fischer esterification.[2]
Causality & Troubleshooting Steps:
-
Inefficient Water Removal: The reaction produces water as a byproduct. At scale, this water can accumulate and shift the equilibrium back towards the starting materials, stalling the reaction.
-
Solution: Use a large excess of methanol, which acts as both a reactant and a solvent, to drive the equilibrium forward.[2] If using a catalyst like H₂SO₄, consider using a Dean-Stark apparatus to physically remove water, although this is less common with low-boiling alcohols like methanol.
-
-
Catalyst Activity and Choice: The choice and handling of the catalyst are critical.
-
Thionyl Chloride (SOCl₂): This is often the preferred reagent for high yield.[1] It reacts irreversibly with methanol to form SO₂ and HCl, removing the alcohol from the equilibrium and providing a strong acid catalyst.
-
Sulfuric Acid (H₂SO₄): While effective, concentrated sulfuric acid can cause charring or side reactions if the temperature is not well-controlled.
-
Protocol Insight: Add the acid slowly and ensure efficient stirring to dissipate heat. The reaction typically requires reflux to proceed at a reasonable rate.[12]
-
-
-
Poor Solubility of Starting Material: 3-amino-4-chlorobenzoic acid may have limited solubility in methanol at room temperature, which can be exacerbated at larger scales.
-
Solution: Ensure the mixture is well-stirred. The formation of the hydrochloride salt of the amine upon acid addition can sometimes alter solubility. The reaction should become homogeneous as it is heated to reflux.
-
Q5: The final product after esterification is discolored and impure. What are the likely side reactions?
Impurity and color issues often point to side reactions or incomplete work-up.
Causality & Troubleshooting Steps:
-
Thermal Degradation: Prolonged heating at high temperatures, especially with a strong acid like H₂SO₄, can lead to decomposition and the formation of colored byproducts.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop the heating as soon as the starting material is consumed.[13] Avoid excessive reflux times.
-
-
Incomplete Neutralization/Work-up: The product is an amine and will be protonated as a salt in the acidic reaction mixture. Incomplete neutralization during work-up will lead to product loss in the aqueous phase and potential isolation of the salt.
-
Solution: After concentrating the reaction mixture, carefully neutralize the residue with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is neutral or slightly basic (~7.5-8).[1][13] Ensure vigorous stirring during neutralization to prevent the formation of localized high-pH or low-pH zones. Extract the product thoroughly with a suitable organic solvent like ethyl acetate.[1][3]
-
-
Presence of Unreacted Starting Acid: This is the most common impurity and arises from incomplete reaction (see Q4).
Route B: Challenges in the Reduction of Methyl 4-chloro-3-nitrobenzoate
Q6: The reduction of the nitro group is slow or incomplete. How can I ensure full conversion?
Incomplete reduction is a major challenge in catalytic hydrogenation, especially at scale.
Causality & Troubleshooting Steps:
-
Catalyst Deactivation or Insufficient Loading: The Palladium on carbon (Pd/C) catalyst can be poisoned by impurities (e.g., sulfur compounds) or become physically coated with product or starting material. At scale, insufficient catalyst loading or poor mixing can lead to slow reaction rates.
-
Solution: Use high-purity starting materials and solvents. Ensure the catalyst loading is appropriate (typically 5-10% by weight of the starting material).[13] On a larger scale, efficient agitation is crucial to keep the catalyst suspended and ensure good contact between the hydrogen gas, the substrate, and the catalyst surface.[13]
-
-
Inadequate Hydrogen Pressure/Delivery: Mass transfer of hydrogen gas from the gas phase into the liquid phase and to the catalyst surface can become the rate-limiting step at scale.
-
Solution: Increase the hydrogen pressure (e.g., to 40-50 psi) to improve its solubility in the solvent.[13] Use a robust hydrogenation reactor (like a Parr shaker) with a high-efficiency gas dispersion impeller to maximize the gas-liquid interface.
-
-
Incorrect Solvent Choice: The solvent must fully dissolve the starting material and not interfere with the catalyst.
Q7: I am observing significant byproduct formation during the reduction. What are the likely side reactions and how can I prevent them?
The primary side reaction of concern during the reduction of aromatic nitro compounds containing halogens is hydrodechlorination.
Causality & Troubleshooting Steps:
-
Hydrodechlorination: The C-Cl bond can be reduced by hydrogenolysis, leading to the formation of Methyl 3-aminobenzoate as a significant impurity. This is often promoted by aggressive reaction conditions.
-
Solution:
-
Control Temperature and Pressure: Avoid excessive temperatures and hydrogen pressures. The reaction is typically run at or slightly above room temperature.[13]
-
Catalyst Choice: While Pd/C is standard, in cases of severe hydrodechlorination, alternative catalysts such as platinum on carbon (Pt/C) or using specific additives to moderate catalyst activity might be necessary.
-
Reaction Time: Monitor the reaction progress and stop it as soon as the starting material is consumed to minimize over-reduction.
-
-
-
Formation of Intermediates (Azo/Azoxy compounds): Incomplete reduction can sometimes lead to the formation of dimeric intermediates like azo or azoxy compounds, especially if hydrogen availability is limited.
-
Solution: Ensure a consistent and sufficient supply of hydrogen and efficient mixing throughout the reaction. These impurities are typically converted to the desired amine under standard hydrogenation conditions.
-
Detailed Experimental Protocols
Protocol 1: Synthesis via Esterification with Thionyl Chloride
This protocol is adapted from established high-yield procedures.[1][3]
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend 3-amino-4-chlorobenzoic acid (1.0 eq) in anhydrous methanol (approx. 6 mL per 1 g of acid).
-
Catalyst Addition: Cool the suspension to 0-5 °C using an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C). Maintain reflux for 4-12 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.
-
Neutralization and Extraction: Carefully add the residue to ice water. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the aqueous layer is ~7.5-8. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization if necessary.
Protocol 2: Synthesis via Reduction of Methyl 4-chloro-3-nitrobenzoate
This protocol is based on standard catalytic hydrogenation methods.[7][13]
-
Reaction Setup: To a hydrogenation apparatus (e.g., a Parr reactor), add Methyl 4-chloro-3-nitrobenzoate (1.0 eq) and methanol (approx. 20-30 mL per 1 g of ester).
-
Catalyst Addition: Carefully add 5% or 10% Palladium on carbon (Pd/C) catalyst (approx. 5% by weight of the starting material) to the mixture.
-
Hydrogenation: Seal the reactor and purge the system several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to 40-50 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic; cooling may be required to maintain the temperature below 30-35 °C. Monitor the reaction by observing hydrogen uptake or by TLC/HPLC analysis of samples.
-
Work-up: Once the reaction is complete (typically 4-8 hours), carefully vent the excess hydrogen and purge the system with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with methanol.[13][14] Combine the filtrates and concentrate under reduced pressure to obtain the crude product. Recrystallize if necessary to achieve the desired purity.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound CAS#: 40872-87-5 [amp.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Methyl 4-chloro-3-nitrobenzoate | 14719-83-6 [chemicalbook.com]
- 6. 4-Chloro-3-nitrobenzoic acid | 96-99-1 | Benchchem [benchchem.com]
- 7. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Topic: "Methyl 3-amino-4-chlorobenzoate" vs. "Methyl 4-amino-3-chlorobenzoate" - A Comparative Guide to Reactivity
An In-Depth Guide for Synthetic Chemists
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Isomer Selection in Synthesis
In the intricate world of organic synthesis, the selection of starting materials is a critical decision that dictates the feasibility, efficiency, and outcome of a synthetic route. Substituted aromatic compounds, in particular, serve as versatile scaffolds for a vast array of pharmaceuticals and fine chemicals. Methyl 3-amino-4-chlorobenzoate[1][2][3][4] and its isomer, Methyl 4-amino-3-chlorobenzoate[5][6][7][8][9][10], are prime examples of such foundational building blocks. While structurally similar, the positional difference of the amino and chloro substituents fundamentally alters the electronic and steric landscape of the molecule, leading to profound differences in their chemical reactivity.
This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple cataloging of properties. It aims to provide a deep, mechanistic understanding of why these isomers behave differently. By dissecting the interplay of electronic effects and steric factors, we will equip you with the predictive power to select the optimal isomer for your specific synthetic transformation, be it electrophilic aromatic substitution, nucleophilic attack on the amino group, or other modifications.
PART 1: The Electronic and Steric Profile of Each Isomer
The reactivity of a substituted benzene ring is governed by the cumulative electronic effects—resonance and inductive—of its substituents.[11][12] These effects modulate the electron density of the ring and its functional groups, influencing both the rate of reaction and the regioselectivity of bond formation.[13][14]
-
This compound (Isomer A):
-
Amino Group (-NH₂): A powerful electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). As a strong activator, it directs incoming electrophiles to the positions ortho and para to itself (C2, C4, C6).
-
Chloro Group (-Cl): An electron-withdrawing group via induction (-I effect) due to its high electronegativity. However, its lone pairs can participate in resonance donation (+R effect). Overall, halogens are considered deactivating but ortho, para-directing.[11]
-
Methyl Ester Group (-CO₂Me): A strong electron-withdrawing group (EWG) through both induction and resonance (-I, -R effects). It is a deactivating, meta-directing group.
-
Synergistic Effect: The activating amino group is meta to the deactivating ester group, meaning their powerful resonance effects do not directly oppose each other. The amino group's nucleophilicity is primarily reduced by the inductive effect of the adjacent chloro group.
-
-
Methyl 4-amino-3-chlorobenzoate (Isomer B):
-
Amino Group (-NH₂): Positioned para to the ester group. This creates a direct "push-pull" system where the amino group's strong resonance donation (+R) is directly counteracted by the ester's resonance withdrawal (-R). This significantly reduces the electron density on the nitrogen atom.
-
Chloro Group (-Cl): Located ortho to the amino group, where it exerts a strong inductive pull and introduces steric hindrance.
-
Methyl Ester Group (-CO₂Me): Its deactivating effect is strongly felt by the para-amino group.
-
Synergistic Effect: The direct conjugation between the amino and ester groups is the single most important electronic feature of this isomer, making the amino group less nucleophilic and the aromatic ring's electron distribution highly polarized.
-
PART 2: Comparative Reactivity in Key Synthetic Transformations
The structural nuances described above translate into tangible differences in reactivity.
Electrophilic Aromatic Substitution (EAS)
In EAS, the aromatic ring acts as a nucleophile attacking an electrophile (E⁺). The reaction rate is enhanced by electron-donating groups and slowed by electron-withdrawing groups.[15][16]
-
Reactivity: Isomer B (4-amino) is generally more reactive towards EAS than Isomer A. The powerful activating effect of the amino group, even when tempered by the para-ester, makes the overall ring more electron-rich and thus more nucleophilic than in Isomer A, where the directing groups are less aligned for maximum activation.
-
Regioselectivity (Site of Attack):
-
Isomer A (3-amino): The amino group is the most powerful activating group and directs ortho/para. The para position (C6) is blocked by the chloro group. One ortho position (C2) is sterically hindered by the adjacent ester.[17][18] Therefore, electrophilic attack is strongly favored at the C6 position .
-
Isomer B (4-amino): The amino group again dictates the position of attack. The para position is occupied by the ester. One ortho position (C3) is blocked by the chloro group. This leaves the C5 position as the overwhelmingly favored site for substitution.
-
Table 1: Summary of Electrophilic Aromatic Substitution Reactivity
| Feature | This compound (Isomer A) | Methyl 4-amino-3-chlorobenzoate (Isomer B) |
| Relative Reactivity | Less Reactive | More Reactive |
| Primary Directing Group | -NH₂ | -NH₂ |
| Predicted Major Site | C6 | C5 |
Nucleophilicity of the Amino Group
Reactions involving the amino group, such as acylation to form amides, depend on the electron density of the nitrogen lone pair.
-
Reactivity: The amino group of Isomer A (3-amino) is significantly more nucleophilic than that of Isomer B.
-
Mechanistic Rationale: In Isomer B, the nitrogen's lone pair is heavily delocalized across the aromatic ring and into the carbonyl of the para-ester group (a strong -R effect). This "push-pull" conjugation drastically reduces its availability to act as a nucleophile. In Isomer A, the ester is meta, so it cannot delocalize the nitrogen lone pair via resonance. The primary deactivating influence is the weaker inductive effect from the ester and the adjacent chloro atom, making its amino group much more reactive.
Protocol: A Self-Validating Competitive Acylation Experiment
To empirically validate the difference in amino group nucleophilicity, a competitive reaction is the most rigorous method.
Objective: To determine the relative rate of acylation between Isomer A and Isomer B.
Methodology:
-
Preparation: In a dry flask under an inert atmosphere, prepare an equimolar solution of this compound (1.0 eq) and Methyl 4-amino-3-chlorobenzoate (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane).
-
Internal Standard: Add a known amount of an inert internal standard (e.g., dodecane) for quantitative analysis via GC or HPLC.
-
Reaction Initiation: Cool the solution to 0 °C. Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq).
-
Limiting Reagent: Slowly add a sub-stoichiometric amount of an acylating agent (e.g., acetyl chloride, 0.5 eq ). Using a limiting amount of the electrophile is crucial, as it forces the two nucleophiles to compete for it.
-
Quenching & Analysis: After a set time (e.g., 15 minutes), quench the reaction with water. Extract the organic layer, dry, and analyze by calibrated GC or HPLC.
-
Interpretation: The ratio of the acylated product of Isomer A to the acylated product of Isomer B will directly reflect their relative nucleophilicity. It is predicted that the major product will be the N-acetylated derivative of this compound.
PART 3: Summary and Strategic Recommendations
Your choice of isomer should be a deliberate, strategy-driven decision based on the specific bond you intend to form.
Table 2: Strategic Synthesis Guide
| Desired Transformation | Recommended Isomer | Rationale |
| Electrophilic substitution on the ring (e.g., nitration, halogenation) | Methyl 4-amino-3-chlorobenzoate | Higher ring activation leads to faster reactions and milder conditions. Highly predictable regioselectivity at C5. |
| Reactions at the amino group (e.g., amide coupling, diazotization[19], reductive amination) | This compound | The amino group is significantly more nucleophilic and reactive due to the absence of direct resonance withdrawal by the ester. |
| Modification of the ester (e.g., hydrolysis[20], reduction) | This compound | The ester's carbonyl carbon is more electrophilic as it does not benefit from the direct resonance donation of the meta-amino group. |
While this compound and Methyl 4-amino-3-chlorobenzoate are separated by a mere positional shift of their substituents, the resulting chasm in their chemical reactivity is immense. For the synthetic chemist, this is not a challenge but an opportunity. By leveraging the principles of electronic effects, one can employ Methyl 4-amino-3-chlorobenzoate for ring functionalization with high reactivity and precision, while turning to This compound when the synthetic focus is on transformations of the amino or ester moieties. This guide provides the foundational logic to make that choice with confidence, ensuring a more rational and efficient approach to molecular design and synthesis.
References
- 1. This compound | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 40872-87-5 | this compound - Synblock [synblock.com]
- 3. This compound [chembk.com]
- 4. scbt.com [scbt.com]
- 5. Methyl 4-Amino-3-chlorobenzoate | CymitQuimica [cymitquimica.com]
- 6. Methyl 4-Amino-3-chlorobenzoate | C8H8ClNO2 | CID 1515284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. METHYL 4-AMINO-3-CHLOROBENZOATE | 84228-44-4 [chemicalbook.com]
- 8. METHYL 4-AMINO-3-CHLOROBENZOATE | 84228-44-4 [amp.chemicalbook.com]
- 9. 84228-44-4|Methyl 4-amino-3-chlorobenzoate|BLD Pharm [bldpharm.com]
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- 20. Synthesis routes of 4-Amino-3-chlorobenzoic acid [benchchem.com]
A Comparative Guide to the Reactivity of Aminobenzoate Isomers in Organic Synthesis
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of positional isomers is paramount for rational molecular design and efficient synthesis. This guide provides an in-depth comparative analysis of the three structural isomers of aminobenzoic acid: ortho-, meta-, and para-aminobenzoic acid. By examining their behavior in key organic reactions, supported by experimental data and mechanistic insights, this document serves as a technical resource for leveraging isomer-specific reactivity in the synthesis of pharmaceutical intermediates and other fine chemicals.
The distinct placement of the amino and carboxyl groups on the benzene ring imparts unique electronic and steric characteristics to each isomer, profoundly influencing their chemical behavior.[1] This guide will dissect these differences, offering a framework for predicting and controlling reaction outcomes.
The Interplay of Electronic and Steric Effects
The reactivity of aminobenzoic acid isomers is governed by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing carboxyl group (-COOH).[2] The relative positioning of these groups dictates the electron density distribution within the aromatic ring and the accessibility of the reactive centers.
-
Ortho-aminobenzoic acid (Anthranilic acid): The proximity of the amino and carboxyl groups in the ortho isomer leads to significant steric hindrance and the potential for intramolecular hydrogen bonding.[2][3] This interaction can influence the acidity of the carboxyl group and the nucleophilicity of the amino group.[3]
-
Meta-aminobenzoic acid: In the meta isomer, the amino group's electron-donating resonance effect does not extend to the carboxyl group. Its influence is primarily through the weaker inductive effect, making this isomer's electronic properties distinct from its ortho and para counterparts.
-
Para-aminobenzoic acid (PABA): The para isomer allows for the full expression of the amino group's electron-donating resonance effect, which directly influences the reactivity of the distal carboxyl group.[2] Steric hindrance between the two functional groups is negligible in this arrangement.[4]
These fundamental differences manifest in varied reaction rates, product distributions, and even the preferred site of protonation.[5]
Comparative Reactivity in Key Organic Reactions
The following sections provide a detailed comparison of the aminobenzoic acid isomers in common organic transformations, highlighting how their structural differences translate into practical outcomes in the laboratory.
Fischer-Tropsch Esterification: A Case Study in Steric and Electronic Influence
Fischer-Tropsch esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a cornerstone of organic synthesis. When applied to the aminobenzoic acid isomers, the reaction kinetics and yields are markedly different, providing a clear illustration of the governing structural effects.
A qualitative comparison of the expected reaction rates for Fischer esterification can be inferred from the electronic effects of the substituents on the benzene ring.[6] The primary factors influencing the rate are the electrophilicity of the carbonyl carbon of the carboxylic acid and the basicity of the amino group, which can be protonated by the acid catalyst.[6]
| Isomer | Expected Relative Rate of Esterification | Rationale |
| ortho-Aminobenzoic Acid | Fastest | The ortho-amino group can participate in intramolecular hydrogen bonding, which can influence the conformation and reactivity of the carboxylic acid.[6] |
| meta-Aminobenzoic Acid | Intermediate | The amino group at the meta position has a weaker electronic influence on the carboxyl group compared to the ortho and para positions.[7] |
| para-Aminobenzoic Acid | Slowest | The electron-donating amino group reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophilic attack. The amino group is also readily protonated by the acid catalyst.[6] |
Causality Behind Experimental Choices: The use of a strong acid catalyst, such as concentrated sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[8] An excess of the alcohol is often employed to shift the reaction equilibrium towards the ester product, in accordance with Le Chatelier's Principle.[8]
Below is a generalized workflow for a comparative kinetic analysis of the Fischer esterification of aminobenzoic acid isomers.
Caption: Workflow for comparative kinetic analysis of esterification.
Amide Bond Formation: The Impact of Nucleophilicity
The amino group of aminobenzoic acids can act as a nucleophile in acylation reactions to form amides. The nucleophilicity of the amino group is influenced by the electronic effects of the carboxyl group.
| Isomer | Relative Nucleophilicity of the Amino Group | Rationale |
| ortho-Aminobenzoic Acid | Least Nucleophilic | The electron-withdrawing carboxyl group is in close proximity to the amino group, reducing its electron density through an inductive effect. Steric hindrance can also impede the approach of an acylating agent.[2] |
| meta-Aminobenzoic Acid | Most Nucleophilic | The carboxyl group is at the meta position, and its electron-withdrawing effect on the amino group is minimized.[7] |
| para-Aminobenzoic Acid | Intermediate Nucleophilicity | The carboxyl group is distal to the amino group, and its deactivating inductive effect is attenuated by distance. |
These differences in nucleophilicity can be exploited for selective derivatization in molecules containing multiple amino groups.
Electrophilic Aromatic Substitution: Directing Effects of the Substituents
In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile.[9] The amino group is a powerful activating and ortho-, para-directing group, while the carboxyl group is a deactivating and meta-directing group.[2][10] The interplay of these directing effects leads to different product distributions for each isomer.
Caption: Regioselectivity in electrophilic aromatic substitution.
Experimental Protocols
To provide a practical context for the discussed principles, detailed protocols for the synthesis of a key derivative, ethyl p-aminobenzoate (benzocaine), and a general procedure for a comparative kinetic analysis of esterification are provided below.
Synthesis of Ethyl p-Aminobenzoate (Benzocaine)
This protocol is a standard procedure for the Fischer esterification of p-aminobenzoic acid.[11]
Materials:
-
p-Aminobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Hirsch funnel for vacuum filtration
Procedure:
-
In a 10-mL conical flask, combine 0.360 g of p-aminobenzoic acid and 3.60 mL of absolute ethanol.[8]
-
Add a magnetic spin vane and stir the mixture to dissolve the solid.[8]
-
With continuous stirring, carefully add 0.30 mL of concentrated sulfuric acid dropwise. A precipitate of the hydrogen sulfate salt of p-aminobenzoic acid may form but will dissolve as the reaction is heated.[8]
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 60-75 minutes.[8]
-
After the reflux period, allow the reaction mixture to cool to room temperature.[8]
-
Transfer the cooled solution to a small Erlenmeyer flask containing approximately 3 mL of water.[8]
-
Neutralize the solution by adding 10% sodium carbonate solution dropwise until the evolution of CO₂ gas ceases and the pH is above 8.[8]
-
The ethyl p-aminobenzoate product will precipitate as a white solid.[8]
-
Collect the crude product by vacuum filtration using a Hirsch funnel, washing the crystals with cold deionized water.[8]
-
Dry the crystals overnight. The melting point of pure benzocaine is 92 °C.[8] The crude product can be recrystallized from a mixture of ethanol and water.[8]
Comparative Kinetic Analysis of the Esterification of Aminobenzoic Acid Isomers
This protocol outlines a method for comparing the reaction rates of the three aminobenzoic acid isomers.
Objective: To determine the relative rates of esterification of ortho-, meta-, and para-aminobenzoic acid with ethanol.
Materials:
-
ortho-Aminobenzoic acid
-
meta-Aminobenzoic acid
-
para-Aminobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Round-bottom flasks (3)
-
Reflux condensers (3)
-
Heating mantle with stirring capabilities
-
Syringes for sampling
-
Vials for quenching
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Reaction Setup: In three separate, identical round-bottom flasks, place a known molar equivalent of each aminobenzoic acid isomer.[6]
-
To each flask, add a large excess of absolute ethanol (e.g., 10-20 molar equivalents).[6]
-
Add a magnetic stir bar to each flask and equilibrate to the desired reaction temperature (e.g., 70°C) in a heating mantle.[6]
-
Initiation of Reaction: Simultaneously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 molar equivalents) to each flask to start the reactions.[6]
-
Sampling: At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by diluting it in a known volume of a suitable solvent mixture (e.g., water/acetonitrile) in a vial.
-
Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the corresponding ethyl aminobenzoate ester.
-
Data Analysis: Plot the concentration of the ester product as a function of time for each isomer. The initial reaction rate can be determined from the slope of the curve at the beginning of the reaction.
Conclusion
The isomeric position of the functional groups in aminobenzoic acids is a critical determinant of their reactivity in a range of organic transformations. This guide has demonstrated that a thorough understanding of the interplay between electronic and steric effects allows for the prediction and exploitation of these differences in synthetic applications. From the varying rates of esterification to the regioselectivity of electrophilic aromatic substitution, the choice of isomer has profound implications for reaction outcomes. By providing both theoretical explanations and practical experimental protocols, this guide aims to equip researchers with the knowledge to make informed decisions in the design and execution of synthetic routes involving aminobenzoate building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
Navigating Synthetic Strategies: A Comparative Reactivity Guide to Chloro- vs. Bromo-Substituted Aminobenzoic Acids
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In the intricate landscape of pharmaceutical development and fine chemical synthesis, the selection of starting materials is a critical decision that profoundly influences reaction efficiency, yield, and overall cost-effectiveness. Among the vast array of building blocks, halogenated aminobenzoic acids serve as versatile intermediates. The choice between a chloro or bromo substituent, while seemingly subtle, can have significant consequences for downstream synthetic transformations. This guide provides an in-depth, data-driven comparison of the reactivity of chloro- and bromo-substituted aminobenzoic acids, offering researchers the insights needed to make informed strategic decisions in their synthetic endeavors.
The Fundamental Divergence: Electronic and Steric Effects
The differing reactivity profiles of chloro- and bromo-substituted aminobenzoic acids are rooted in the fundamental properties of the halogen atoms themselves. Both chlorine and bromine are electronegative, exerting an electron-withdrawing inductive effect that deactivates the aromatic ring to some extent. However, the balance of this effect with other factors like bond strength and polarizability dictates their behavior in key chemical transformations.
The critical distinction lies in the carbon-halogen (C-X) bond dissociation energy. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[1][2] This difference is a primary determinant of reactivity in many common synthetic transformations, particularly those involving metal catalysts.
Comparative Reactivity in Key Synthetic Transformations
The practical implications of these electronic and steric differences are most evident in two classes of reactions paramount to drug discovery: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions: A Clear Advantage for Bromine
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are cornerstones of modern medicinal chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds.[3] In this arena, bromo-substituted aminobenzoic acids generally exhibit superior reactivity compared to their chloro counterparts.[4][5]
This enhanced reactivity is primarily attributed to the weaker C-Br bond.[1] The rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst. The lower bond dissociation energy of the C-Br bond facilitates this crucial step, allowing the reaction to proceed under milder conditions and often with lower catalyst loadings.[1] While aryl chlorides are often more cost-effective, their higher bond strength necessitates more specialized and robust catalyst systems to achieve comparable results.[4][6]
Experimental Evidence: Suzuki-Miyaura Coupling
To illustrate this, consider the Suzuki-Miyaura coupling of a generic 4-halo-2-aminobenzoic acid with phenylboronic acid.
Caption: Generalized Suzuki-Miyaura coupling workflow.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Substituent (X) | Typical Reaction Conditions | General Outcome |
| Chloro (Cl) | Higher temperatures (100-120 °C), potentially specialized ligands.[4] | Lower to moderate yields, longer reaction times.[7] |
| Bromo (Br) | Milder temperatures (80-90 °C), standard catalysts.[4] | Good to excellent yields, faster reaction rates.[5] |
This table represents general trends compiled from various sources.
As the data indicates, the bromo-substituted analog consistently provides higher yields under more favorable conditions. This efficiency can be critical in complex, multi-step syntheses where overall yield is paramount.
Nucleophilic Aromatic Substitution (SNAr): A More Nuanced Picture
In contrast to cross-coupling reactions, the reactivity order in nucleophilic aromatic substitution (SNAr) is not as straightforward and is highly dependent on the specific reaction conditions and the nature of the nucleophile.[8]
The rate of an SNAr reaction is governed by two key steps: the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex, and the subsequent departure of the leaving group.[9] The highly electronegative chlorine atom more effectively stabilizes the negatively charged Meisenheimer intermediate through its strong inductive effect, which can accelerate the initial nucleophilic attack.[10] However, the C-Cl bond is stronger than the C-Br bond, making chloride a poorer leaving group than bromide.[10]
This creates a scenario where the rate-determining step can shift. In many cases, the formation of the Meisenheimer complex is the rate-determining step, leading to a reactivity order of F > Cl ≈ Br > I.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Methyl 3-Amino-4-Chlorobenzoate Derivatives and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutic agents. Methyl 3-amino-4-chlorobenzoate and its parent acid, 4-amino-3-chlorobenzoic acid, have emerged as versatile building blocks for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This guide provides an in-depth, objective comparison of the performance of various derivatives of this scaffold, supported by experimental data, to aid researchers in navigating the potential of this promising chemical class.
The Central Scaffold: 4-Amino-3-chlorobenzoic Acid as a Precursor
The journey to biologically active derivatives often begins with the modification of a central precursor. In this context, 4-amino-3-chlorobenzoic acid serves as a key starting material. Its esterification to the corresponding methyl or ethyl ester, followed by hydrazinolysis, yields 4-amino-3-chlorobenzohydrazide. This hydrazide is a critical intermediate, paving the way for the synthesis of various heterocyclic systems, including 1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamides. The presence of the amino and chloro substituents on the benzene ring provides opportunities for further structural modifications, influencing the pharmacokinetic and pharmacodynamic properties of the final compounds.
Anticancer Activity: A Focus on EGFR Inhibition
A significant body of research has focused on the development of 4-amino-3-chloro benzoate derivatives as potential anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Overexpression of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1]
A comparative study of three classes of derivatives—1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamides—revealed significant differences in their cytotoxic and EGFR inhibitory activities.[1] The hydrazine-1-carbothioamide derivatives, in particular, have demonstrated superior performance against various cancer cell lines when compared to the established EGFR inhibitor, erlotinib.[1][3]
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of these derivatives was evaluated against human lung (A549), liver (HepG2), and colon (HCT-116) cancer cell lines using the MTT assay.[1] The results, summarized in the table below, highlight the potent and broad-spectrum anticancer activity of the hydrazine-1-carbothioamide derivative N5a .[1]
| Compound | Derivative Class | A549 (IC₅₀, µM) | HepG2 (IC₅₀, µM) | HCT-116 (IC₅₀, µM) |
| N3a-d | 1,3,4-Oxadiazole | >100 | >100 | >100 |
| N4a-c | Benzohydrazone | 25.3 ± 2.1 | 35.7 ± 3.2 | 42.1 ± 4.5 |
| N5a | Hydrazine-1-carbothioamide | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |
| Erlotinib | Standard Drug | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |
Data sourced from Nedaa A Abd Al Rahim et al., 2024.[1]
Comparative EGFR Kinase Inhibitory Activity
The direct inhibitory effect on EGFR tyrosine kinase activity is a crucial indicator of the mechanism of action. The hydrazine-1-carbothioamide derivative N5a not only showed potent cytotoxicity but also exhibited strong inhibition of EGFR kinase activity, with an IC₅₀ value comparable to that of erlotinib.[1]
| Compound | Derivative Class | EGFR Kinase Inhibition (IC₅₀, µM) |
| N3a-d | 1,3,4-Oxadiazole | >100 |
| N4a-c | Benzohydrazone | 15.8 ± 1.3 |
| N5a | Hydrazine-1-carbothioamide | 0.12 ± 0.01 |
| Erlotinib | Standard Drug | 0.10 ± 0.02 |
Data sourced from Nedaa A Abd Al Rahim et al., 2024.[1]
Structure-Activity Relationship (SAR) Insights
The superior activity of the hydrazine-1-carbothioamide derivatives can be attributed to their structural features, which allow for optimal interactions within the EGFR active site.[1] In silico docking studies have shown that these compounds effectively mimic the binding pattern of erlotinib. The presence of a terminal hydrophobic moiety and a flexible linker are key determinants of their potent inhibitory activity.[1]
Caption: Structure-Activity Relationship for EGFR Inhibition.
Synthetic Pathways to Key Derivatives
The synthesis of these biologically active compounds follows a logical and reproducible pathway, starting from 4-amino-3-chlorobenzoic acid. The general synthetic scheme is outlined below.
Caption: General Synthetic Pathway to Bioactive Derivatives.
Experimental Protocol: Synthesis of 4-Amino-3-chlorobenzohydrazide (N2)
A suspension of ethyl 4-amino-3-chlorobenzoate (N1) (0.01 mol) in ethanol (30 mL) is treated with an excess of hydrazine hydrate (99%). The mixture is refluxed for 6-8 hours. After cooling, the resulting precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol to yield pure 4-amino-3-chlorobenzohydrazide (N2).[1]
Experimental Protocol: Synthesis of Hydrazine-1-carbothioamide Derivatives (N5a-d)
To a solution of 4-amino-3-chlorobenzohydrazide (N2) (0.001 mol) in absolute ethanol (20 mL), the appropriate isothiocyanate (0.001 mol) is added. The reaction mixture is refluxed for 4-6 hours. Upon cooling, the solid product that forms is collected by filtration, washed with ethanol, and purified by recrystallization.[1]
Antimicrobial and Anti-inflammatory Potential
While the anticancer activity of these derivatives has been extensively studied, related structures also exhibit promising antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Schiff base derivatives of aminobenzoic acids have been reported to possess antibacterial activity.[4][5] For instance, Schiff bases derived from 4-chloro-3-nitrobenzoic acid, after reduction of the nitro group to an amino group, showed significant activity against both Gram-positive (e.g., B. subtilis, S. aureus) and Gram-negative (E. coli) bacteria.[4] The introduction of different substituents on the aldehyde moiety allows for the tuning of the antimicrobial spectrum and potency.
Anti-inflammatory Activity
Derivatives of 2-aminobenzothiazole, a structurally related class of compounds, have been synthesized and evaluated for their anti-inflammatory activity.[6][7] In vivo studies using the carrageenan-induced rat paw edema model have demonstrated that these compounds can significantly reduce inflammation.[6][7] Some of these derivatives have shown potency comparable to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac.[7] Furthermore, certain benzothiazole derivatives have exhibited selective inhibition of COX-2, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[6]
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a rich source of biologically active molecules with significant therapeutic potential. The hydrazine-1-carbothioamide derivatives have emerged as particularly promising anticancer agents, demonstrating superior cytotoxicity and EGFR inhibitory activity compared to existing drugs like erlotinib. The synthetic accessibility and the potential for diverse structural modifications make this scaffold an attractive starting point for the development of new drugs targeting a range of diseases, including cancer, bacterial infections, and inflammatory disorders.
Future research should focus on optimizing the lead compounds through further structure-activity relationship studies to enhance their potency and selectivity. In vivo efficacy and pharmacokinetic studies are also crucial next steps to translate the promising in vitro results into tangible clinical benefits. The exploration of novel heterocyclic systems derived from this versatile scaffold is likely to yield a new generation of therapeutic agents with improved efficacy and safety profiles.
References
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SCHIFF BASE DERIVATIVES OF 4-CHLORO-3-NITROBENZOIC ACID - Europub [europub.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 3-amino-4-chlorobenzoate
For researchers and professionals in the vanguard of scientific discovery and drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of methyl 3-amino-4-chlorobenzoate, ensuring that this critical aspect of the research lifecycle is conducted with the utmost diligence and scientific integrity.
Hazard Identification and Immediate Safety Protocols
This compound is a halogenated aromatic amine, a class of compounds that necessitates careful handling due to its potential health and environmental hazards. Understanding these risks is the first step in ensuring safe disposal.
1.1. GHS Hazard Classification
According to aggregated data from the European Chemicals Agency (ECHA), this compound is classified with the following hazards[1]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].
-
Skin Irritation: Causes skin irritation[1].
-
Eye Irritation: Causes serious eye irritation[1].
1.2. Immediate Personal Protective Equipment (PPE) Requirements
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Table 1: Key Hazard Information for this compound
| Hazard Classification | GHS Statement | Primary Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled[1]. | Avoid ingestion, direct skin contact, and inhalation of dust or vapors. Handle in a chemical fume hood. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1]. | Wear appropriate protective gloves and clothing. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1]. | Wear chemical safety goggles or a face shield. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | Use only in a well-ventilated area or under a chemical fume hood. |
Regulatory Framework for Disposal
The disposal of this compound is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) establishes the framework for hazardous waste management.
2.1. EPA Hazardous Waste Classification
As a halogenated organic compound, this compound waste must be managed as hazardous waste. While this specific chemical is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products, it is the generator's responsibility to determine if the waste exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity)[2][3].
Given its known hazards, unused or expired this compound would likely be classified as a toxic hazardous waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for the specific EPA waste code to be used for disposal documentation.
Step-by-Step Disposal Procedures
The proper disposal of this compound requires a systematic approach to ensure safety and compliance.
3.1. Unused or Expired Product
Unused or expired this compound must be disposed of as hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Protocol for Unused Product Disposal:
-
Container Selection: Use a container that is compatible with the chemical and is in good condition with a secure, leak-proof lid.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation.
-
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, under the control of laboratory personnel.
-
Segregation: Ensure the container is segregated from incompatible materials. Halogenated organics should not be mixed with acids (mineral or oxidizing), amines, or caustics, as this can generate heat or toxic gases[4].
-
Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
3.2. Contaminated Labware and Materials
Disposable labware (e.g., pipette tips, weighing boats) and other materials (e.g., absorbent pads, gloves) contaminated with this compound must also be treated as hazardous waste.
Protocol for Contaminated Materials Disposal:
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.
-
Container Management: Use a container that can be securely closed. For sharps, use a designated sharps container.
-
Labeling: Label the container as "Hazardous Waste" with the name of the chemical contaminant.
-
Disposal: Arrange for pickup by your institution's EHS department.
3.3. Empty Containers
Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed.
Protocol for Empty Container Disposal:
-
Triple Rinsing:
-
Rinse the container with a suitable solvent (e.g., methanol or acetone) three times.
-
Collect the first rinsate as hazardous waste and manage it according to the procedures for liquid waste.
-
Subsequent rinsates may be managed as hazardous waste or as directed by your institution's EHS.
-
-
Defacing Labels: Once the container is clean, deface or remove the original chemical label.
-
Disposal: Dispose of the clean, defaced container in the regular trash or as directed by your EHS office.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent the spread of contamination.
4.1. Spill Response Protocol
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it operational.
-
Contain and Absorb: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material and any remaining solid into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
4.2. Decontamination Procedure
For surfaces contaminated with aromatic amines, a specialized decontamination solution is recommended. Commercially available decontamination solutions for aromatic amines often utilize a two-step process involving a cleaning solution followed by a decontaminating solution that neutralizes the toxicity[1][5].
General Decontamination Protocol:
-
Initial Cleaning: Wet the contaminated area thoroughly with a cleaning solution. An abrasive pad may be used to enhance penetration[6].
-
Application of Decontaminant: Apply a decontaminating solution to the area and allow it to react for at least 5 minutes[6].
-
Rinsing: Rinse the area with water.
-
Verification: If available, use surface swipe tests to verify that decontamination is complete[6].
-
Waste Disposal: Collect all cleaning materials and rinsate as hazardous waste.
Disposal Workflow and Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Disposal workflow for this compound.
Chemical Incompatibility in Waste Streams
Proper segregation of chemical waste is critical to prevent dangerous reactions within waste containers. Do not mix this compound waste with the following:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Acids: Can cause violent reactions and the release of toxic fumes.
-
Strong Bases: May cause decomposition.
-
Reactive Metals: Such as sodium, potassium, and magnesium.
Consult your institution's chemical hygiene plan and EHS guidelines for a comprehensive list of incompatible materials.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel, the protection of the environment, and adherence to regulatory standards. By implementing the robust protocols outlined in this guide, researchers and drug development professionals can confidently manage this aspect of their critical work, fostering a culture of safety and scientific excellence.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. ebm-journal.org [ebm-journal.org]
- 5. Resource Conservation and Recovery Act (RCRA) Laws and Regulations | US EPA [rcrapublic.epa.gov]
- 6. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
A Comprehensive Guide to the Safe Handling of Methyl 3-amino-4-chlorobenzoate
For professionals in the fields of research, drug development, and chemical synthesis, the safe handling of specialized chemical compounds is paramount. This guide provides essential, in-depth technical and procedural information for the safe use of Methyl 3-amino-4-chlorobenzoate (CAS No: 40872-87-5), a compound recognized for its role as a key intermediate in various organic synthesis processes. Our commitment is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their work.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid powder that presents several health hazards upon exposure. A thorough understanding of these risks is the foundational step in establishing a safe handling protocol.
GHS Hazard Classification:
According to available safety data, this compound is classified as follows:
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1]
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[2]
Absence of Occupational Exposure Limits (OELs):
It is critical to note that, at the time of this writing, no specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Recommended Exposure Limit (REL) from NIOSH, have been established for this compound. In the absence of a defined OEL, a conservative approach to handling is mandatory. All operations should be conducted with the goal of minimizing any potential for exposure.
Hazard Summary Table
| Hazard Classification | Description | Primary Precaution |
| Skin Irritation | Causes skin irritation.[1] | Wear appropriate chemical-resistant gloves and a lab coat.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear chemical safety goggles or a face shield.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Handle in a well-ventilated area, preferably a chemical fume hood.[1][3] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[2] | Avoid ingestion, direct skin contact, and inhalation of dust.[4] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the hazardous nature of this compound, a comprehensive personal protective equipment (PPE) regimen is non-negotiable. The following PPE is required for all handling procedures.
-
Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A long-sleeved laboratory coat is required to protect against skin contact. Ensure that the lab coat is fully buttoned.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is advisable to consult a glove compatibility chart for specific breakthrough times. Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound.
-
Respiratory Protection: Due to the risk of respiratory irritation and the absence of an OEL, all handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter (N95 or higher) must be used.
PPE Selection and Use Workflow
Caption: Workflow for PPE selection and use when handling this compound.
Donning and Doffing of PPE: A Procedural Imperative
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination and exposure.
Donning Procedure
-
Gown/Lab Coat: Put on the lab coat, ensuring it is fully fastened.
-
Mask or Respirator: If required, don the respirator, ensuring a proper fit and seal.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
Doffing Procedure
The principle of doffing is to touch potentially contaminated surfaces with other contaminated surfaces, and clean surfaces with clean surfaces.
-
Gloves: Remove the first glove by grasping the outside of the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of the gloves in a designated waste container.
-
Gown/Lab Coat: Unfasten the lab coat. Peel it away from your body, touching only the inside. Turn it inside out as you remove it and place it in the designated receptacle.
-
Goggles/Face Shield: Remove by handling the strap or earpieces.
-
Mask or Respirator: Remove without touching the front of the mask.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Safe Handling and Operational Plan
Adherence to a strict operational plan is essential for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Ventilation: All weighing and handling of this compound powder must be performed in a certified chemical fume hood or other approved local exhaust ventilation system.
-
Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.
Work Practices
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.
-
Container Management: Keep containers of this compound tightly closed when not in use.
-
Cleanliness: Maintain a clean and organized workspace. Clean any spills immediately following the appropriate procedure.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, before leaving the laboratory, and before eating or drinking.[5]
Safe Weighing Procedure (for balances outside a fume hood)
If a balance cannot be located inside a fume hood, the following procedure should be followed:
-
Tare an empty, sealable container on the balance.
-
Move the container to a chemical fume hood.
-
Add the approximate amount of this compound to the container.
-
Seal the container.
-
Return the sealed container to the balance to obtain the precise weight.
-
Prepare the solution within the fume hood.[3]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is crucial for environmental safety and regulatory compliance.
Waste Segregation and Collection
-
Designated Waste Container: All waste this compound and materials contaminated with it (e.g., gloves, weigh boats, pipette tips) should be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Avoid Mixing: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) department.[1] Halogenated organic waste should generally be kept separate from non-halogenated waste.[6]
Disposal Method
-
Licensed Disposal Service: Contact a licensed professional waste disposal service for the final disposal of the collected waste.[7]
-
Incineration: Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for halogenated aromatic compounds.[7]
-
Do Not Dispose in General Trash or Drains: Under no circumstances should this compound or its containers be disposed of in the general trash or down the drain.
Empty Container Disposal
Empty containers that previously held this compound should be treated as hazardous waste and disposed of accordingly.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. safety.duke.edu [safety.duke.edu]
- 4. chembk.com [chembk.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
